2,4-Dihydroxypyrimidine-5-carboxylic Acid
説明
This compound has been reported in Stevia rebaudiana with data available.
structure
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYAAVBXHKCJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066942 | |
| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23945-44-0 | |
| Record name | 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23945-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uracil-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023945440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoorotic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydroxypyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOOROTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7JYK59EBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 2,4-Dihydroxypyrimidine-5-carboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Analysis of 2,4-Dihydroxypyrimidine-5-carboxylic Acid (Uracil-5-carboxylic Acid)
Introduction
This compound, more commonly known as Uracil-5-carboxylic acid or isoorotic acid, is a pyrimidine derivative of significant interest in medicinal chemistry and biochemistry. As a modified nucleobase, it serves as a crucial building block for the synthesis of various biologically active molecules, including antiviral and anticancer agents.[1] Its structure, consisting of a uracil ring with a carboxylic acid group at the 5-position, imparts unique chemical properties that are leveraged in both pharmaceutical development and biological research.[2] This compound is an intermediate in nucleic acid metabolism and its study provides insights into fundamental biochemical pathways.[2] This technical guide offers a comprehensive overview of its chemical properties, synthesis, and key applications, supported by detailed experimental protocols and logical workflows.
Chemical and Physical Properties
Uracil-5-carboxylic acid is typically a white to slightly yellow crystalline powder that is stable under ambient conditions.[1] It exhibits limited volatility but may undergo slow decomposition in the presence of strong acids, bases, or moisture.[1]
Compound Identification
The fundamental identifiers for Uracil-5-carboxylic acid are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid[3] |
| Synonyms | Uracil-5-carboxylic acid, 5-Carboxyuracil, Isoorotic acid[3] |
| CAS Number | 23945-44-0[4] |
| Molecular Formula | C₅H₄N₂O₄[4] |
| Molecular Weight | 156.10 g/mol |
| InChI Key | ZXYAAVBXHKCJJB-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1)C(=O)O[2] |
Physicochemical Data
Quantitative physical and chemical properties are crucial for experimental design and application development. The data below has been compiled from various sources.
| Property | Value | Source(s) |
| Melting Point | 283 °C (with decomposition) | [5] |
| Boiling Point | ~280.29 °C (rough estimate) | [4][5] |
| Appearance | White to slightly yellow crystalline powder | [1][4][5] |
| Water Solubility | 1.8 g/L (20 °C) | [1][4] |
| Other Solubilities | Soluble in DMSO, acetone, alcohols, DMF, THF | [4][6] |
| pKa | 2.60 or 5.08 ± 0.20 (predicted) | [4][7] |
| Density | ~1.6814 g/cm³ (rough estimate) | [4] |
Note: Discrepancies in pKa values exist in the literature, likely due to different determination methods (experimental vs. predicted). Researchers should verify this parameter under their specific experimental conditions.
Synthesis and Reactivity
Uracil-5-carboxylic acid is a stable compound but its functional groups—a carboxylic acid and a uracil ring—allow for a variety of chemical transformations. It is frequently used as a precursor for the synthesis of N1-alkylated uracil derivatives, which are explored for their therapeutic potential.[4][8]
Experimental Protocol: Synthesis from 5-Methyluracil
A common laboratory-scale synthesis involves the oxidation of 5-methyluracil (thymine).[4]
Objective: To synthesize Uracil-5-carboxylic acid via the oxidation of 5-methyluracil.
Materials:
-
5-methyluracil (100 g)
-
Deionized water (300 mL)
-
30% Hydrogen peroxide solution (35 mL)
-
1-hydroxy-1,2,3-benzotriazin-4(3H)-one (15 g)
-
Pre-prepared catalyst (35 g, as described in the source literature)[4]
-
Autoclave reactor
-
Oxygen source
Procedure:
-
Add 100 g of 5-methyluracil and 300 mL of deionized water to an autoclave reactor.
-
Add 35 mL of 30% hydrogen peroxide solution, 15 g of 1-hydroxy-1,2,3-benzotriazin-4(3H)-one, and 35 g of the catalyst to the reactor.[4]
-
Purge the autoclave with oxygen to replace the existing atmosphere.
-
Heat the reaction system to 130°C and maintain this temperature for 3 hours with stirring.[4]
-
After the reaction is complete, cool the solution to room temperature.
-
Filter the solution to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Pour the concentrated solution into an ice-water mixture to induce crystallization.
-
Collect the resulting white solid product by filtration and dry appropriately.
-
Analyze the product for purity, for example, by using High-Performance Liquid Chromatography (HPLC). A purity of 99.3% has been reported using this method.[5]
Diagram 1: Synthesis Workflow of Uracil-5-carboxylic Acid
Biological Role and Applications
Uracil-5-carboxylic acid is not just a synthetic intermediate; it also plays a role in natural metabolic pathways and has found utility in modern analytical methods.
Role in Pyrimidine Metabolism
In certain organisms, Uracil-5-carboxylic acid is an intermediate in the pyrimidine salvage pathway. It can be formed from 5-formyluracil by the enzyme thymine 7-hydroxylase.[8] Subsequently, it is decarboxylated by the enzyme uracil-5-carboxylate decarboxylase to yield uracil and carbon dioxide, which can then re-enter nucleotide synthesis or be further catabolized.[9][10]
Diagram 2: Key Metabolic Conversions
Application in Analytical Chemistry
A notable application of Uracil-5-carboxylic acid is in the visual detection of melamine.[4] This method leverages the specific hydrogen-bonding interactions between Uracil-5-carboxylic acid and melamine, which can prevent the aggregation of gold nanoparticles (AuNPs) or, in other assays, induce it.
Experimental Protocol: Visual Sensing of Melamine
Objective: To detect the presence of melamine in a sample using Uracil-5-carboxylic acid and gold nanoparticles. This protocol describes the principle where the interaction prevents salt-induced aggregation.
Principle: In a solution, AuNPs are stable and wine-red. The addition of salt can cause them to aggregate, turning the solution blue. Uracil-5-carboxylic acid can stabilize AuNPs. Melamine strongly interacts with Uracil-5-carboxylic acid, sequestering it and allowing the salt to aggregate the AuNPs, resulting in a color change that indicates the presence of melamine.
Materials:
-
Gold nanoparticle (AuNP) solution (e.g., 5-15 nm diameter)
-
Uracil-5-carboxylic acid solution
-
Sodium chloride (NaCl) solution
-
Sample suspected of containing melamine (e.g., pre-treated milk extract)
-
Control sample (no melamine)
-
UV-Vis Spectrophotometer (for quantitative analysis)
Procedure:
-
To two separate test tubes, add the AuNP solution.
-
Add the Uracil-5-carboxylic acid solution to both tubes. This will adsorb onto the AuNP surface.
-
To one tube, add the control sample. To the other, add the test sample.
-
Add a specific concentration of NaCl solution to both tubes to induce aggregation.
-
Observe any color change after a short incubation period (e.g., 1-5 minutes).
-
Interpretation:
-
No Melamine (Control): Uracil-5-carboxylic acid stabilizes the AuNPs. The solution remains red.
-
Melamine Present (Test): Melamine binds to the Uracil-5-carboxylic acid, preventing it from stabilizing the AuNPs. The nanoparticles aggregate, and the solution turns blue/purple.
-
-
For quantitative results, measure the absorbance spectrum of the solutions. A shift in the peak absorbance and a change in the ratio of absorbances (e.g., A₆₂₀/A₅₂₀) can be correlated to melamine concentration.[11]
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. DNAmod: uracil-5-carboxylic acid [dnamod.hoffmanlab.org]
- 4. This compound | 23945-44-0 [chemicalbook.com]
- 5. This compound CAS#: 23945-44-0 [m.chemicalbook.com]
- 6. 101.200.202.226 [101.200.202.226]
- 7. Uracil-5-carboxylic acid(23945-44-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study [sfb1309.de]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,4-Dihydroxypyrimidine-5-carboxylic Acid: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 2,4-dihydroxypyrimidine-5-carboxylic acid, a key building block in medicinal chemistry. Also known by its synonyms, 5-carboxyuracil or isoorotic acid, this pyrimidine derivative serves as a crucial intermediate in the synthesis of various biologically active molecules.
Chemical Structure and Properties
This compound is a heterocyclic organic compound with the chemical formula C₅H₄N₂O₄.[1] Its structure consists of a pyrimidine ring substituted with two hydroxyl groups at positions 2 and 4, and a carboxylic acid group at position 5. The compound exists in tautomeric forms, predominantly as the diketo form, uracil-5-carboxylic acid. This tautomerism is a critical aspect of its chemical reactivity and biological function.
The molecule is a white to slightly yellow crystalline powder.[2][3] It is soluble in dimethyl sulfoxide (DMSO) and has limited solubility in water.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23945-44-0 | [1][2][5][6][7][8] |
| Molecular Formula | C₅H₄N₂O₄ | [1][6][7][8] |
| Molecular Weight | 156.10 g/mol | [1][6] |
| Appearance | White to slightly yellow crystalline powder | [2][3] |
| Melting Point | 283 °C (decomposes) | [3] |
| SMILES | OC(=O)c1cnc(O)nc1O | [1] |
| InChI Key | ZXYAAVBXHKCJJB-UHFFFAOYSA-N | [1] |
Below is a diagram illustrating the chemical structure of this compound in its common tautomeric form, uracil-5-carboxylic acid.
Caption: Chemical structure of uracil-5-carboxylic acid.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Historically, a common approach involves a multi-step condensation reaction.[2] This typically starts with urea and a substituted dicarbonyl compound, followed by cyclization and oxidation to yield the final carboxylated pyrimidine structure.[2]
More recently, enzymatic synthesis has been explored. For instance, this compound has been obtained from 5-formyluracil through the action of the enzyme thymine 7-hydroxylase.[3][9][10]
A generalized synthetic workflow is outlined below:
Caption: Generalized workflow for the chemical synthesis of this compound.
While specific, detailed experimental protocols from peer-reviewed literature are proprietary and require access to specialized databases, the general steps involved in a classical synthesis are as follows.
General Experimental Protocol (Illustrative)
Materials:
-
Urea
-
A suitable dicarbonyl compound (e.g., a derivative of malonic acid)
-
Strong base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
-
Oxidizing agent
-
Acid for neutralization
Procedure:
-
Condensation: Urea and the dicarbonyl compound are reacted in the presence of a strong base in an appropriate solvent. This reaction forms a pyrimidine ring precursor.
-
Cyclization: The reaction mixture is heated to facilitate the cyclization of the intermediate to form the pyrimidine ring.
-
Oxidation: The pyrimidine intermediate is then oxidized to introduce the desired functional groups.
-
Purification: The crude product is purified, typically by recrystallization, after acidification and precipitation.
Table 2: Illustrative Reaction Parameters
| Parameter | Typical Range/Condition |
| Reaction Temperature | 50 - 100 °C |
| Reaction Time | 2 - 24 hours |
| pH | Basic for condensation, acidic for workup |
| Yield | Variable, dependent on specific reagents and conditions |
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry and other chemical industries.[2]
-
Synthesis of Bioactive Molecules: It is a key precursor for the synthesis of various biologically active compounds, including antiviral and anticancer agents.[2] Its structure allows for modifications at the N1 and N3 positions of the pyrimidine ring, as well as at the carboxylic acid group, enabling the creation of diverse chemical libraries for drug screening. It has been used to synthesize N1-alkylated uracil derivatives.[3][9]
-
Chemical Industry: Beyond pharmaceuticals, it is utilized in the preparation of dyes, agrochemicals, and other specialty reagents.[2]
-
Analytical Chemistry: It has been employed in the development of a highly sensitive analytical method for the visual sensing of melamine at the parts-per-billion level, based on gold nanoparticles.[3][10]
-
Biochemical Research: The enzymatic conversion of this compound to uracil by enzymes from organisms like Neurospora crassa is a subject of biochemical investigation.[5]
The following diagram illustrates the logical relationship of its applications:
Caption: Key application areas of this compound.
References
- 1. This compound [stenutz.eu]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 23945-44-0 [chemicalbook.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. CAS RN 23945-44-0 | Fisher Scientific [fishersci.com]
- 8. Uracil-5-carboxylic acid(23945-44-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. 2,4-二羟基嘧啶-5-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to Uracil-5-carboxylic Acid (CAS: 23945-44-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil-5-carboxylic acid, also known as iso-orotic acid or 5-carboxyuracil, is a pyrimidine derivative characterized by a carboxylic acid group at the fifth position of the uracil ring.[1][2] This compound serves as a key intermediate in nucleic acid metabolism and has garnered significant interest in pharmaceutical research for its role as a building block in the synthesis of nucleoside analogs and its potential as a biomarker.[1][3] Its involvement in pyrimidine degradation pathways and its interaction with critical enzymes make it a subject of study in oncology, particularly concerning fluoropyrimidine-based chemotherapy. This guide provides a comprehensive overview of its chemical properties, biological significance, synthesis, and analytical methods.
Chemical and Physical Properties
Uracil-5-carboxylic acid is typically a white to very slightly yellow crystalline powder.[2][4][5] It is stable under standard conditions and soluble in various organic solvents like DMSO, DMF, and acetone, while being sparingly soluble in water.[2][3][4]
Table 1: Physicochemical Properties of Uracil-5-carboxylic Acid
| Property | Value | References |
| CAS Number | 23945-44-0 | [2] |
| Molecular Formula | C₅H₄N₂O₄ | |
| Molecular Weight | 156.10 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 283 °C (decomposes) | |
| pKa | 2.60 | [2] |
| Solubility | Soluble in acetone, alcohols, DMSO, DMF; Very soluble in water. | [2][4] |
| EINECS Number | 245-947-2 | [2] |
| InChI Key | ZXYAAVBXHKCJJB-UHFFFAOYSA-N | |
| SMILES String | OC(=O)C1=CNC(=O)NC1=O |
Table 2: Synonyms and Identifiers
| Type | Identifier | References |
| Systematic Name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | [2] |
| Common Synonyms | 5-Carboxyuracil, Isoorotic acid | [2][5] |
| PubChem CID | 90301 | [3] |
| MDL Number | MFCD00006023 |
Safety and Handling
Uracil-5-carboxylic acid is considered hazardous and may cause skin, eye, and respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7]
Table 3: GHS Hazard Information
| Hazard | Statement | Precautionary Measures | References |
| Pictogram | GHS07 (Exclamation Mark) | - | |
| Signal Word | Warning | - | [6] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection. | [5] |
| Stability | Stable under normal temperatures and pressures. | Avoid strong oxidizing agents. | [2][8] |
| Decomposition | Hazardous decomposition products include carbon oxides and nitrogen oxides. | - | [2][6] |
Biological Role and Signaling Pathways
Uracil-5-carboxylic acid is a key metabolite in the catabolism of pyrimidine bases. It is an intermediate in the enzymatic pathway that degrades uracil. Furthermore, its structural similarity to uracil and its derivatives makes it relevant in the context of cancer chemotherapy, particularly with drugs like 5-fluorouracil (5-FU).
Pyrimidine Catabolism
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the breakdown of uracil and thymine.[9][10] Uracil is first converted to 5,6-dihydrouracil by DPD. Subsequent enzymatic steps lead to the formation of intermediates, including Uracil-5-carboxylic acid, which is ultimately converted to uracil by uracil-5-carboxylate decarboxylase.[11][12]
Deficiencies in the DPD enzyme, often due to genetic variations in the DPYD gene, can lead to severe, life-threatening toxicity in patients treated with fluoropyrimidine drugs like 5-FU and capecitabine, as the drugs are not properly metabolized and accumulate in the body.[13][14]
Caption: Metabolic pathway of uracil and 5-FU catabolism.
Role as a Biomarker
Elevated levels of Uracil-5-carboxylic acid can be indicative of oxidative stress and DNA damage.[1] Its accumulation may serve as a potential biomarker for ongoing cellular stress or impaired DNA repair mechanisms, with links observed in conditions like cancer and neurodegenerative diseases.[1]
Experimental Protocols
Detailed and validated protocols are essential for reproducible research. The following sections outline representative methods for the synthesis and analysis of Uracil-5-carboxylic acid.
Synthesis Protocol
Uracil-5-carboxylic acid can be synthesized from 5-formyluracil through enzymatic action. A general chemical synthesis approach involves the carboxylation of uracil, though specific, high-yield methods are often proprietary. A representative, generalized procedure based on common organic chemistry principles is provided below.
Objective: To synthesize Uracil-5-carboxylic acid from a suitable uracil precursor.
Materials:
-
6-Aminouracil
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl)
-
Water
-
Ethanol
-
Filtration apparatus
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
Nitrosation: Suspend 6-aminouracil (1 equivalent) in water.[15]
-
Add a catalytic amount of glacial acetic acid to the suspension.[15]
-
Prepare a solution of sodium nitrite (1 equivalent) in water.[15]
-
Slowly add the sodium nitrite solution to the 6-aminouracil suspension while stirring at room temperature.[15]
-
Continue stirring for approximately 30-60 minutes to form the 6-amino-5-nitrosouracil intermediate.[15]
-
Cyclization/Rearrangement (Conceptual): The intermediate can then undergo further reactions, such as refluxing in an acidic medium, to facilitate cyclization and rearrangement to form the fused carboxylic acid ring structure. Note: This step is a simplification, as direct conversion is complex. Literature methods often involve multi-step syntheses from different precursors.[15][16]
-
Isolation: After the reaction is complete (monitored by TLC), cool the mixture.
-
The solid product precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water, followed by cold ethanol, to remove unreacted starting materials and byproducts.
-
Recrystallize the solid from a suitable solvent system (e.g., DMF/ethanol) to obtain pure Uracil-5-carboxylic acid.[15]
-
Dry the final product under a vacuum.
Caption: General workflow for the synthesis and purification of Uracil-5-carboxylic acid.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Quantification of Uracil-5-carboxylic acid in biological or chemical samples is crucial and is commonly achieved using reverse-phase HPLC with UV detection.[1][17]
Objective: To detect and quantify Uracil-5-carboxylic acid using HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Mobile Phase A: Water with 0.1% formic acid[17]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[17]
-
Uracil-5-carboxylic acid standard
-
Sample for analysis (e.g., extracted from biological matrix)
Procedure:
-
Standard Preparation: Prepare a stock solution of Uracil-5-carboxylic acid in a suitable solvent (e.g., DMSO or mobile phase). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Extract Uracil-5-carboxylic acid from the sample matrix. This may involve protein precipitation (e.g., with ammonium sulfate) followed by solid-phase extraction (SPE) for cleanup.[19]
-
HPLC Method:
-
Column: C18 reversed-phase[17]
-
Mobile Phase: A gradient of water/acetonitrile containing 0.1% formic acid.[17] For example, a gradient from 5% to 95% Acetonitrile over 15-20 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min[17]
-
Column Temperature: 25-35 °C[17]
-
Detection: UV at approximately 260 nm, which is near the absorbance maximum for the uracil ring.[17]
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Identify the Uracil-5-carboxylic acid peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of Uracil-5-carboxylic acid in the sample by interpolating its peak area on the calibration curve.
-
For higher sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1]
Applications in Research and Drug Development
Uracil-5-carboxylic acid and its derivatives are valuable in several areas of research:
-
Anticancer and Antiviral Research: As a uracil analog, it serves as a scaffold for creating novel compounds with potential antitumor or antiviral activities.[3][20] Modifications at various positions on the pyrimidine ring can lead to derivatives with enhanced bioactivity and selectivity.[20]
-
Enzyme Inhibition Studies: It can be used to study the kinetics and inhibition of enzymes in the pyrimidine metabolic pathway, such as dihydropyrimidine dehydrogenase (DPD).[9][21] Understanding these interactions is critical for developing DPD inhibitors to improve the efficacy and reduce the toxicity of drugs like 5-FU.[10]
-
Biomarker Discovery: Its presence in biological fluids can be quantified to assess levels of oxidative stress and nucleic acid damage, making it a candidate biomarker for various diseases.[1]
-
Analytical Chemistry: It has been used as a component in analytical methods, for instance, in the visual sensing of melamine based on gold nanoparticles.
References
- 1. Uracil-5-Carboxylic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Uracil-5-carboxylic acid(23945-44-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. fishersci.com [fishersci.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. carlroth.com [carlroth.com]
- 9. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uracil-5-carboxylate decarboxylase - Wikipedia [en.wikipedia.org]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 15. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 16. US3138596A - 6-uracil-carboxylic acid derivatives and process of preparing same - Google Patents [patents.google.com]
- 17. Uracil HPLC Analysis_ Trusted Techniques for Industrial Labs-pharma ingredients [hbgxchemical.com]
- 18. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 19. mdpi.com [mdpi.com]
- 20. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Isoorotic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoorotic acid, systematically known as uracil-5-carboxylic acid or 2,4-dihydroxypyrimidine-5-carboxylic acid, is a pyrimidine derivative of significant interest in biochemical research and as a building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of isoorotic acid. It includes a compilation of quantitative data, detailed experimental protocols for property determination, and visual representations of relevant biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.
Introduction
Isoorotic acid is an isomer of the biologically important orotic acid (uracil-6-carboxylic acid), a key intermediate in the de novo biosynthesis of pyrimidines. While not a direct intermediate in this primary metabolic pathway, isoorotic acid serves as a valuable synthon for the preparation of various modified nucleoside analogs and other heterocyclic compounds. Its chemical functionality, featuring a carboxylic acid group and a uracil moiety, allows for diverse chemical transformations, making it a versatile tool in medicinal chemistry and drug discovery. Understanding its fundamental physical and chemical properties is crucial for its effective application in research and development.
Physical and Chemical Properties
The physical and chemical characteristics of isoorotic acid are summarized in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.
General and Physical Properties
| Property | Value | Reference(s) |
| Systematic Name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | [1] |
| Common Names | Isoorotic acid, Uracil-5-carboxylic acid, 5-Carboxyuracil | [1] |
| CAS Number | 23945-44-0 | [1] |
| Molecular Formula | C₅H₄N₂O₄ | [1] |
| Molecular Weight | 156.10 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 283 °C (decomposes) | |
| Boiling Point | Decomposes upon heating | |
| pKa | Data not readily available for isoorotic acid. For the isomeric orotic acid, pKa1 = 2.07 and pKa2 = 9.45. |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL (192.18 mM) | |
| Ethanol | Insoluble | |
| Acetone | Soluble | |
| Alcohols | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Tetrahydrofuran (THF) | Soluble |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of isoorotic acid.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point of isoorotic acid using a capillary melting point apparatus.
Materials:
-
Isoorotic acid (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry isoorotic acid is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[2]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate temperature measurement.[2]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as a range. For isoorotic acid, decomposition is observed at the melting point.[3]
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of isoorotic acid in a given solvent (e.g., water, DMSO).
Materials:
-
Isoorotic acid
-
Solvent of interest
-
Small vials or flasks with closures
-
Shaker or agitator at a constant temperature
-
Analytical balance
-
Filtration or centrifugation equipment
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: An excess amount of isoorotic acid is added to a known volume of the solvent in a vial.[4][5]
-
Equilibration: The vial is sealed and agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: The suspension is allowed to settle, followed by filtration through a suitable membrane filter (e.g., 0.45 µm) or centrifugation to separate the undissolved solid from the saturated solution.[6]
-
Quantification: The concentration of isoorotic acid in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of isoorotic acid by potentiometric titration.
Materials:
-
Isoorotic acid
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Deionized water (carbonate-free)
Procedure:
-
Sample Preparation: A known amount of isoorotic acid is dissolved in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).[1][7]
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.
-
Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[1][7]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point).[8]
Spectral Data
The following sections provide representative spectral data for isoorotic acid, which are crucial for its identification and structural elucidation.
UV-Vis Spectroscopy
Experimental Protocol: A solution of isoorotic acid is prepared in a suitable solvent (e.g., water at a specific pH, or ethanol). The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm, against a solvent blank.
Interpretation: The UV-Vis spectrum of isoorotic acid is expected to show absorption maxima characteristic of the uracil chromophore. For the related orotic acid in water at pH 3, absorption maxima are observed at 280 nm and 310 nm.[9]
Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum of solid isoorotic acid can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the ATR crystal.
Interpretation: The IR spectrum will show characteristic absorption bands for the functional groups present in isoorotic acid. Key expected absorptions include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
C=O stretch (carbonyl groups of uracil and carboxylic acid): Strong absorptions around 1650-1750 cm⁻¹
-
N-H stretch: Bands in the region of 3100-3500 cm⁻¹
-
C=C stretch: Absorption around 1600-1650 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: A solution of isoorotic acid is prepared in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.
¹H NMR Interpretation: The ¹H NMR spectrum will show signals corresponding to the different protons in the molecule. Expected signals include:
-
A signal for the proton at the C6 position of the uracil ring.
-
Signals for the N-H protons of the uracil ring.
-
A signal for the carboxylic acid proton (which may be broad and exchangeable).
¹³C NMR Interpretation: The ¹³C NMR spectrum will show signals for each unique carbon atom. Expected signals include:
-
Signals for the carbonyl carbons of the uracil ring and the carboxylic acid.
-
Signals for the sp²-hybridized carbons of the uracil ring.
Mass Spectrometry (MS)
Experimental Protocol: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.
Interpretation: The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻ in ESI) corresponding to the molecular weight of isoorotic acid (156.10 g/mol ). Fragmentation patterns can provide further structural information.
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway
While isoorotic acid is not a direct intermediate, its isomer, orotic acid, is central to the de novo synthesis of pyrimidine nucleotides. Understanding this pathway provides context for the biological relevance of related pyrimidine carboxylic acids.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Experimental Workflow: Synthesis of N1-Alkylated Uracil Derivatives
Isoorotic acid is a valuable starting material for the synthesis of N1-substituted uracil derivatives, which are of interest in medicinal chemistry.
Caption: Synthesis of N1-Alkylated Uracil Derivatives.
Experimental Workflow: Detection of Melamine
Isoorotic acid has been utilized in the development of analytical methods for the detection of melamine in various matrices.
Caption: Melamine Detection using Isoorotic Acid.
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties of isoorotic acid, along with experimental protocols for their determination and illustrative diagrams of relevant biochemical pathways and experimental workflows. The compiled data and methodologies are intended to support researchers and scientists in the effective utilization of isoorotic acid in their laboratory work, particularly in the fields of synthetic chemistry, analytical chemistry, and drug development.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. bioassaysys.com [bioassaysys.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Improved synthesis of N1-substituted orotic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2,4-Dihydroxypyrimidine-5-carboxylic Acid in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2,4-dihydroxypyrimidine-5-carboxylic acid, also known as uracil-5-carboxylic acid or isoorotic acid, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document consolidates available data, presents experimental protocols for solubility determination, and visualizes relevant biochemical and synthetic pathways.
Introduction
This compound (CAS No. 23945-44-0) is a pyrimidine derivative that serves as a key intermediate in various biological and synthetic processes. It is a metabolite found in living organisms and is also utilized as a building block in the synthesis of more complex molecules, such as N1-alkylated uracil derivatives.[1] An understanding of its solubility in commonly used solvents is critical for a wide range of applications, including drug discovery, biochemical assays, and synthetic chemistry.
Physicochemical Properties
-
Molecular Formula: C₅H₄N₂O₄
-
Molecular Weight: 156.10 g/mol
-
Appearance: White to slightly yellow crystalline powder.[2]
-
pKa: The acidity of the carboxylic acid group significantly influences its solubility in aqueous solutions. The predicted pKa for this group is approximately 5.08 ± 0.20.[2] Another source reports a pKa of 2.60.[3]
Solubility Data
The solubility of this compound varies significantly between the polar aprotic solvent DMSO and the polar protic solvent water.
Solubility in DMSO
This compound exhibits high solubility in DMSO. However, it is noted that the presence of moisture in DMSO can reduce solubility, and therefore the use of fresh, anhydrous DMSO is recommended.[4] To facilitate dissolution, methods such as sonication or gentle warming may be employed.
| Solubility (mg/mL) | Molar Concentration (mM) | Conditions | Source |
| 31 | 198.59 | Fresh DMSO recommended | [4] |
| 30 | 192.18 | Sonication recommended | [5] |
| 25 | 160.15 | Ultrasonic and warming to 60°C recommended | |
| "Soluble" | - | Not specified | [2][6] |
Solubility in Water
The aqueous solubility of this compound is a complex topic, with conflicting reports in the literature. This variability is primarily attributed to the compound's carboxylic acid functionality and its ionization state at different pH values.
In acidic to neutral pH, the compound exists predominantly in its less soluble, protonated form. As the pH increases above the pKa of the carboxylic acid, the compound deprotonates to form the more soluble carboxylate salt. This pH-dependent solubility is a critical consideration for in-vitro and in-vivo studies.
| Solubility (mg/mL) | Molar Concentration (mM) | Conditions | Source |
| 1.8 | ~11.53 | 20 °C | [2][7] |
| < 0.1 | < 0.64 | Insoluble | |
| "Very soluble" | - | Not specified | [3] |
| "Sparingly soluble" | - | Not specified | [8] |
| - | 10 | 0.01 M | [8] |
| "Insoluble" | - | Not specified | [4] |
The significant discrepancies in reported aqueous solubility highlight the importance of specifying the pH of the solution when discussing or determining the solubility of this compound. The term "very soluble" likely refers to its solubility in alkaline solutions, where it readily forms a salt.[9] Conversely, reports of "insoluble" or "sparingly soluble" likely pertain to neutral or acidic aqueous conditions.
Experimental Protocols for Solubility Determination
The following are generalized protocols for determining the solubility of this compound. These can be adapted based on specific laboratory equipment and requirements.
Shake-Flask Method for Aqueous Solubility
This method is considered the gold standard for determining thermodynamic solubility.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear supernatant.
-
Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Kinetic Solubility Determination in DMSO/Aqueous Buffer
This method is often used in high-throughput screening to assess the solubility of a compound upon its addition from a DMSO stock solution into an aqueous buffer.
-
Preparation of DMSO Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10-20 mg/mL).
-
Addition to Aqueous Buffer: Add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., pH 7.4) while vortexing. The final DMSO concentration should typically be low (e.g., <1-2%) to minimize its effect on solubility.
-
Precipitation Detection: Observe the solution for the formation of a precipitate, which can be done visually or by measuring turbidity using a nephelometer or a plate reader.
-
Solubility Estimation: The kinetic solubility is the highest concentration of the compound that does not produce a precipitate under these conditions.
Relevant Workflows and Pathways
The solubility of this compound is a key parameter in its biological and synthetic applications.
Enzymatic Conversion to Uracil
This compound can be enzymatically converted to uracil, a fundamental component of ribonucleic acid (RNA).[1] This decarboxylation reaction is an important step in pyrimidine metabolism.
Caption: Enzymatic conversion of this compound.
Synthesis of N1-Alkylated Uracil Derivatives
This compound serves as a precursor in the chemical synthesis of N1-alkylated uracil derivatives, which are of interest in medicinal chemistry.
Caption: Synthesis of N1-alkylated uracil derivatives.
References
- 1. This compound | 23945-44-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. OROTIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. targetmol.com [targetmol.com]
- 6. 101.200.202.226 [101.200.202.226]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Endogenous Metabolite 2,4-Dihydroxypyrimidine-5-carboxylic Acid (Orotic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxypyrimidine-5-carboxylic acid, more commonly known as orotic acid (OA), is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1] Historically referred to as vitamin B13, it is now understood to be a non-essential nutrient synthesized endogenously.[2][3] Orotic acid plays a central role in cellular metabolism, and its dysregulation is implicated in several metabolic disorders.[1][4] This technical guide provides a comprehensive overview of the biochemistry, physiological roles, and pathological significance of orotic acid, with a focus on quantitative data, experimental protocols, and signaling pathways relevant to researchers and drug development professionals.
Biochemical Synthesis and Metabolism
Orotic acid is a key intermediate in the multi-step enzymatic pathway of de novo pyrimidine synthesis. This pathway is essential for the production of uridine, cytidine, and thymidine nucleotides, which are fundamental building blocks for RNA and DNA.[5][6]
The synthesis of orotic acid begins with the formation of carbamoyl phosphate from glutamine, CO2, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II) in the cytosol.[7] Carbamoyl phosphate then condenses with aspartate to form carbamoyl aspartate, which is subsequently converted to dihydroorotate.[7] Dihydroorotate is then oxidized to orotic acid by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][8] Orotic acid is then converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT), which is part of the bifunctional enzyme UMP synthase. Finally, OMP is decarboxylated by OMP decarboxylase, the other enzymatic activity of UMP synthase, to yield uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[7][9]
The regulation of this pathway is tightly controlled, primarily through feedback inhibition of CPS II by uridine triphosphate (UTP).[7][10]
Signaling Pathway: De Novo Pyrimidine Biosynthesis
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Physiological and Pathological Roles
Normal Physiological Function
Under normal conditions, orotic acid is maintained at low physiological concentrations, serving as a transient intermediate in nucleotide synthesis.[11] It is essential for cell growth and proliferation due to its role in providing precursors for DNA and RNA.[12] Orotic acid is also involved in the metabolism of folic acid and vitamin B12 and may facilitate the transport of minerals across cell membranes.[13]
Orotic Aciduria
A buildup of orotic acid can lead to a rare genetic disorder called orotic aciduria.[2] This condition is typically caused by a deficiency in the bifunctional enzyme UMP synthase, which leads to the accumulation and excessive excretion of orotic acid in the urine.[8][9] There are two main types:
-
Type I Orotic Aciduria: A severe deficiency of both orotate phosphoribosyltransferase and orotidine 5'-phosphate decarboxylase activities of UMP synthase.[9]
-
Type II Orotic Aciduria: A deficiency in only the orotidine 5'-phosphate decarboxylase activity.[9]
Clinical manifestations of orotic aciduria include megaloblastic anemia that is unresponsive to vitamin B12 or folic acid, failure to thrive, developmental delays, and crystalluria (orotic acid crystals in the urine).[8][9][14] Treatment involves the administration of uridine, which bypasses the enzymatic block and provides a source for pyrimidine synthesis.[9][15]
Urea Cycle Disorders
Elevated levels of orotic acid are also a key diagnostic marker for certain urea cycle disorders, particularly Ornithine Transcarbamylase (OTC) deficiency.[2][16] In OTC deficiency, the accumulation of carbamoyl phosphate in the mitochondria leads to its overflow into the cytosol, where it enters the pyrimidine synthesis pathway, resulting in a significant increase in orotic acid production and excretion.[16][17] Differentiating between orotic aciduria and urea cycle disorders is crucial for appropriate management. A key distinguishing feature is the presence of hyperammonemia in urea cycle disorders, which is absent in hereditary orotic aciduria.[9]
Signaling Pathway: Link Between Urea Cycle Deficiency and Orotic Aciduria
Caption: Link between Urea Cycle Deficiency and Orotic Aciduria.
Quantitative Data
The concentration of orotic acid in biological fluids is a critical diagnostic indicator. The following tables summarize typical concentrations in healthy individuals and in patients with relevant metabolic disorders.
| Biological Matrix | Population | Concentration Range | Reference |
| Plasma | Healthy Children (n=20) | < 0.69 µM | [11] |
| Dried Blood Spots (DBS) | Healthy Children (n=20) | < 0.82 µM | [11] |
| Dried Blood Spots (DBS) | Normal Newborns (n=1514) | 0.59 - 2.61 µmol/l | [17] |
| Urine | Healthy Children (n=20) | 0.2 - 1.4 mmol/mol of creatinine | [11] |
Table 1: Orotic Acid Concentrations in Healthy Individuals
| Condition | Biological Matrix | Patient | Concentration | Reference |
| Citrullinemia | Plasma | 1 | 133 µM | [11] |
| Citrullinemia | Dried Blood Spots (DBS) | 1 | 39 µM | [11] |
| HHH Syndrome* | Urine | 1 | 9.1 mmol/mol of creatinine | [11] |
| Orotic Aciduria | Urine | - | Up to 1.5 g/day | [14] |
*Hyperammonemia-Hyperornithinemia-Homocitrullinemia Syndrome Table 2: Orotic Acid Concentrations in Pathological Conditions
Experimental Protocols
Quantification of Orotic Acid in Biological Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of orotic acid in various biological matrices.[11][18][19]
Sample Preparation (Urine) [19][20]
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any precipitate.
-
Dilute the supernatant 1:20 with water containing 0.1% formic acid.
-
For quantitative analysis using a stable isotope dilution method, add an internal standard (e.g., [1,3-¹⁵N₂]orotic acid) to the diluted sample.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject a small volume (e.g., 2 µL) into the LC-MS/MS system.
LC-MS/MS Analysis [19]
-
Chromatography: Utilize a suitable column (e.g., C8) with a mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate) to achieve chromatographic separation.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode. The transition for orotic acid is typically m/z 155 -> 111.
-
Quantification: Generate a calibration curve using standards of known orotic acid concentrations. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow: LC-MS/MS Analysis of Orotic Acid
Caption: Experimental Workflow for LC-MS/MS Analysis of Orotic Acid.
Induction of a Fatty Liver Model in Rats using Orotic Acid
Dietary administration of orotic acid to rats is a well-established method for inducing a model of non-alcoholic fatty liver disease (NAFLD).[21]
Protocol [21]
-
Animals: Use male rats of a suitable strain (e.g., Sprague-Dawley).
-
Acclimation: Acclimate the animals to the housing conditions for at least one week.
-
Diet Preparation: Prepare a purified diet (e.g., AIN-93G) supplemented with 1% (w/w) orotic acid. Ensure thorough mixing for uniform distribution.
-
Experimental Groups:
-
Control Group: Feed the standard purified diet.
-
Orotic Acid Group: Feed the 1% orotic acid-supplemented diet.
-
-
Feeding Period: Provide the respective diets and water ad libitum for a specified period (e.g., 2-4 weeks).
-
Monitoring: Regularly monitor body weight and food intake.
-
Sample Collection: At the end of the experimental period, euthanize the rats and collect blood for serum lipid analysis and liver tissue for histological and biochemical analysis (e.g., triglyceride content).
Conclusion
This compound is a pivotal metabolite in pyrimidine biosynthesis with significant implications for human health and disease. Its quantification in biological fluids serves as a crucial diagnostic marker for hereditary orotic aciduria and certain urea cycle disorders. Furthermore, its ability to induce hepatic steatosis in animal models provides a valuable tool for research into the pathogenesis and treatment of NAFLD. This guide provides a foundational resource for researchers, scientists, and drug development professionals to understand and investigate the multifaceted roles of orotic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Orotic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Orotic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. davuniversity.org [davuniversity.org]
- 8. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]
- 9. Orotic aciduria - Wikipedia [en.wikipedia.org]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Polarized Light Gallery - Orotic Acid [micro.magnet.fsu.edu]
- 14. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 15. Orotic aciduria | Research Starters | EBSCO Research [ebsco.com]
- 16. Orotic acid excretion and arginine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical methods for measuring orotic acid levels in biological samples [cds-bsx.com]
- 19. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. flore.unifi.it [flore.unifi.it]
- 21. benchchem.com [benchchem.com]
The Biological Significance of Uracil-5-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil-5-carboxylic acid, also known as isoorotic acid, is a pyrimidine derivative that plays a crucial role as a metabolic intermediate in select biological pathways. While not as universally central as other pyrimidine bases, its involvement in a specialized thymidine salvage pathway in certain fungi and its intriguing connection to the vital process of active DNA demethylation in mammals have positioned it as a molecule of significant interest. This technical guide provides an in-depth exploration of the biological roles of uracil-5-carboxylic acid, detailing its metabolic context, the enzymes that act upon it, and its potential implications in broader biological processes. This document summarizes available quantitative data, provides detailed experimental protocols for its study, and visualizes its associated pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Uracil-5-carboxylic acid (5caU) is a modified uracil base with a carboxyl group at the fifth position of the pyrimidine ring. It is recognized as an intermediate in specialized metabolic pathways, most notably the thymidine salvage pathway found in some lower eukaryotes, such as the fungus Neurospora crassa. In this pathway, thymine is progressively oxidized to 5-hydroxymethyluracil, 5-formyluracil, and finally uracil-5-carboxylic acid, which is then decarboxylated to uracil.[1][2]
More recently, the enzymatic machinery that processes uracil-5-carboxylic acid has drawn considerable attention due to its mechanistic parallels with the proposed pathways of active DNA demethylation in mammals. The ten-eleven translocation (TET) family of enzymes oxidizes 5-methylcytosine (5mC) in DNA to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3] The subsequent removal of the carboxyl group from 5caC to yield cytosine is a critical step in restoring the unmethylated state. The enzyme responsible for the decarboxylation of uracil-5-carboxylic acid, isoorotate decarboxylase, serves as a functional and mechanistic analogue for a putative DNA decarboxylase that may act on 5caC.[4][5]
This guide will delve into the known biological roles of uracil-5-carboxylic acid, presenting the current understanding of its metabolism and enzymatic regulation.
Metabolic Pathways Involving Uracil-5-Carboxylic Acid
Uracil-5-carboxylic acid is primarily involved in two key biological contexts: the thymidine salvage pathway in fungi and as a mechanistic analogue in the study of active DNA demethylation in mammals.
Fungal Thymidine Salvage Pathway
In organisms like Neurospora crassa, the thymidine salvage pathway allows for the conversion of thymidine to uridine, a process that involves the demethylation of the thymine base. This pathway is distinct from the more common nucleotide salvage pathways. The final step of this pathway is the non-oxidative decarboxylation of uracil-5-carboxylic acid to uracil, catalyzed by the enzyme uracil-5-carboxylate decarboxylase (also known as isoorotate decarboxylase).[1][2]
Analogy to Active DNA Demethylation
Active DNA demethylation is a fundamental epigenetic process in mammals. It involves the sequential oxidation of 5-methylcytosine (5mC) by TET enzymes to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3] The final step to regenerate cytosine from 5caC is thought to occur via a decarboxylation reaction. While a dedicated DNA decarboxylase for 5caC has not been definitively identified in mammals, the enzymatic reaction of uracil-5-carboxylate decarboxylase provides a compelling model for this critical biological step.[4][5]
Enzymology of Uracil-5-Carboxylic Acid Metabolism
The primary enzyme responsible for the metabolism of uracil-5-carboxylic acid is uracil-5-carboxylate decarboxylase (EC 4.1.1.66), also known as isoorotate decarboxylase.[6]
Uracil-5-Carboxylate Decarboxylase
This enzyme catalyzes the final step in the fungal thymidine salvage pathway, converting uracil-5-carboxylic acid into uracil and carbon dioxide.[6] It belongs to the lyase family, specifically the carboxy-lyases that cleave carbon-carbon bonds.[6] Studies have shown that this enzyme is metal-dependent, with catalytically relevant ions being Mn²⁺ rather than the previously assumed Zn²⁺.[7][8] The catalytic mechanism is proposed to proceed via a (reverse) electrophilic aromatic substitution with the formation of CO₂.[7][8]
Quantitative Data
Quantitative data on the kinetics of uracil-5-carboxylate decarboxylase and the cellular concentrations of its substrate are limited. The following table summarizes the available information.
| Parameter | Value | Organism/System | Reference |
| Enzyme Kinetics of a Related Decarboxylase (Salicylic Acid Decarboxylase) | |||
| Km | (1.1 ± 0.1) x 10⁻³ M | - | [1] |
| kcat | 3.6 ± 0.2 s⁻¹ | - | [1] |
| Cellular Concentrations | |||
| Orotic Acid (related pyrimidine precursor) | 28.5 µg/g wet tissue (synthesized in 90 min) | Bovine Mammary Tissue | [9] |
Experimental Protocols
Quantification of Uracil-5-Carboxylic Acid in Biological Samples by LC-MS/MS
This protocol provides a general framework for the quantification of uracil-5-carboxylic acid in cellular or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from established protocols for similar polar metabolites.[10][11][12]
5.1.1. Materials
-
Uracil-5-carboxylic acid standard
-
Stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled uracil-5-carboxylic acid)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological sample (cell pellet or tissue homogenate)
-
Microcentrifuge tubes
-
LC-MS/MS system with a suitable C18 or HILIC column
5.1.2. Sample Preparation
-
Extraction:
-
To a pre-weighed cell pellet or tissue homogenate, add a cold extraction solvent (e.g., 80% methanol) containing the internal standard at a known concentration.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
5.1.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a reverse-phase C18 column or a HILIC column for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Develop a gradient elution method to achieve optimal separation of uracil-5-carboxylic acid from other matrix components.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use multiple reaction monitoring (MRM) for quantification. Determine the precursor and product ion transitions for both uracil-5-carboxylic acid and its internal standard.
-
5.1.4. Data Analysis
-
Generate a standard curve using known concentrations of the uracil-5-carboxylic acid standard.
-
Quantify the amount of uracil-5-carboxylic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Enzymatic Assay for Uracil-5-Carboxylate Decarboxylase Activity
This protocol describes a radioactivity-based assay to measure the activity of uracil-5-carboxylate decarboxylase by quantifying the release of ¹⁴CO₂ from [carboxy-¹⁴C]-uracil-5-carboxylic acid. This method is adapted from early characterization studies of the enzyme.[13]
5.2.1. Materials
-
[carboxy-¹⁴C]-uracil-5-carboxylic acid (radiolabeled substrate)
-
Unlabeled uracil-5-carboxylic acid
-
Enzyme preparation (purified or cell lysate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Scintillation vials
-
Scintillation cocktail
-
Filter paper discs soaked in a CO₂ trapping agent (e.g., hyamine hydroxide or NaOH)
-
Reaction tubes with a side arm or a setup to capture evolved CO₂
5.2.2. Assay Procedure
-
Reaction Setup:
-
In a reaction tube, prepare a reaction mixture containing the reaction buffer and a defined concentration of [carboxy-¹⁴C]-uracil-5-carboxylic acid (mixed with unlabeled substrate to achieve the desired specific activity and final concentration).
-
-
Enzyme Addition:
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
-
CO₂ Trapping:
-
Immediately seal the reaction tube. Place a filter paper disc soaked in the CO₂ trapping agent in a position where it can capture the evolved ¹⁴CO₂ without coming into contact with the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
-
Reaction Termination:
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to the reaction mixture. This will also facilitate the release of all dissolved CO₂ from the solution.
-
-
Quantification:
-
Transfer the filter paper disc to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
5.2.3. Data Analysis
-
Calculate the amount of ¹⁴CO₂ produced based on the measured radioactivity and the specific activity of the [carboxy-¹⁴C]-uracil-5-carboxylic acid.
-
Determine the enzyme activity, typically expressed as units (e.g., µmol of product formed per minute) per mg of protein.
Conclusion
Uracil-5-carboxylic acid, while not a central metabolite in mainstream pathways, holds a unique and important position in our understanding of nucleotide metabolism and epigenetic regulation. Its definitive role in the fungal thymidine salvage pathway and its compelling analogy to a key step in mammalian DNA demethylation highlight its biological significance. Further research, particularly in obtaining precise quantitative data on enzyme kinetics and cellular concentrations, will be crucial in fully elucidating its functions and exploring its potential as a target for therapeutic intervention. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for scientists and researchers dedicated to advancing our knowledge of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of isoorotate decarboxylases reveal a novel catalytic mechanism of 5-carboxyl-uracil decarboxylation and shed light on the search for DNA decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study [sfb1309.de]
- 6. Uracil-5-carboxylate decarboxylase - Wikipedia [en.wikipedia.org]
- 7. lcms.cz [lcms.cz]
- 8. Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of amino acid concentration on orotic acid production by bovine mammary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. mdpi.com [mdpi.com]
- 12. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism of 2,4-Dihydroxypyrimidine-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as uracil-5-carboxylic acid or isoorotic acid, is a pyrimidine derivative with significant potential in various research and development domains, including medicinal chemistry and drug development. Its structure, featuring both keto and potential enol functionalities, as well as a carboxylic acid group, gives rise to interesting tautomeric properties. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is of critical importance in drug design and development, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.
This technical guide provides an in-depth exploration of the tautomerism of this compound, consolidating theoretical data and outlining experimental approaches for its study.
Tautomeric Forms of this compound
Like its parent compound, uracil, this compound can exist in several tautomeric forms. The primary equilibrium is between the diketo, keto-enol, and dienol forms. The diketo form is generally the most stable and predominant species under physiological conditions.
Caption: Tautomeric equilibrium of this compound.
Quantitative Analysis of Tautomer Stability
| Tautomer | Structure | Expected Relative Energy (kcal/mol) | Expected Population at 298 K |
| 2,4-Dioxo (Diketo) | Pyrimidine-2,4(1H,3H)-dione | 0 (Reference) | >99.9% |
| 2-Hydroxy-4-oxo | 2-hydroxy-pyrimidin-4(1H)-one | 8 - 12 | <0.1% |
| 4-Hydroxy-2-oxo | 4-hydroxy-pyrimidin-2(1H)-one | 9 - 14 | <0.1% |
| 2,4-Dihydroxy (Dienol) | Pyrimidine-2,4-diol | 15 - 20 | <0.01% |
Note: The data presented in this table is based on computational studies of uracil and its derivatives and serves as an estimation for this compound. Actual experimental values may vary.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the enzymatic conversion of a suitable precursor. The following is a representative protocol based on the conversion of 5-formyluracil.
Materials:
-
5-Formyluracil
-
Thymine 7-hydroxylase (or a crude enzyme extract containing it)
-
Potassium phosphate buffer (pH 7.5)
-
Sodium ascorbate
-
Ferrous sulfate
-
α-Ketoglutarate
-
Catalase
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, sodium ascorbate, ferrous sulfate, α-ketoglutarate, and catalase in deionized water.
-
Add the enzyme, thymine 7-hydroxylase, to the reaction mixture.
-
Initiate the reaction by adding 5-formyluracil.
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 1-2 hours), monitoring the reaction progress by HPLC.
-
Stop the reaction by adding an equal volume of cold 1M HCl.
-
Centrifuge the mixture to pellet the precipitated protein.
-
The supernatant, containing this compound, can be purified using techniques such as column chromatography or recrystallization.
-
The final product can be characterized by NMR, mass spectrometry, and melting point determination.
Caption: Workflow for the enzymatic synthesis of this compound.
Spectroscopic Analysis of Tautomerism
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution.
-
Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquire ¹H and ¹³C NMR spectra at a specific temperature.
-
To study the effect of temperature on the tautomeric equilibrium, acquire spectra at various temperatures.
-
The presence of distinct sets of signals in the spectra will indicate the presence of multiple tautomers.
-
The relative integrals of the signals corresponding to each tautomer can be used to determine their relative populations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to observe changes in the electronic structure between tautomers.
-
Prepare solutions of this compound in different solvents of varying polarity.
-
Record the UV-Vis absorption spectrum for each solution.
-
Changes in the absorption maxima (λ_max) and molar absorptivity with solvent polarity can indicate a shift in the tautomeric equilibrium.
-
By comparing the experimental spectra with computationally predicted spectra for each tautomer, it may be possible to identify the predominant form in a given solvent.
Spectroscopic Signatures of Tautomers
The different tautomers of this compound are expected to have distinct spectroscopic signatures.
| Tautomer | Expected ¹H NMR Signals (in DMSO-d₆) | Expected ¹³C NMR Signals | Expected UV-Vis λ_max Shift |
| 2,4-Dioxo (Diketo) | Two N-H protons (broad singlets), one C-H proton (singlet), one COOH proton (broad singlet) | Two C=O carbons, two sp² carbons in the ring, one COOH carbon | Reference absorption |
| 2-Hydroxy-4-oxo | One N-H proton, one O-H proton, one C-H proton, one COOH proton | One C=O carbon, one C-O carbon, other ring carbons | Hypsochromic (blue) shift compared to the dienol |
| 4-Hydroxy-2-oxo | One N-H proton, one O-H proton, one C-H proton, one COOH proton | One C=O carbon, one C-O carbon, other ring carbons | Hypsochromic (blue) shift compared to the dienol |
| 2,4-Dihydroxy (Dienol) | Two O-H protons, one C-H proton, one COOH proton | Two C-O carbons, other ring carbons | Bathochromic (red) shift compared to the diketo and keto-enol forms |
Note: The expected spectroscopic data is based on general principles and data for related uracil compounds. Actual experimental data may differ.
Conclusion
The tautomerism of this compound is a crucial aspect of its chemical behavior, with the diketo form being the most stable and predominant tautomer. Understanding the factors that influence the tautomeric equilibrium is essential for its application in drug discovery and other areas of chemical research. While computational studies provide a solid theoretical framework, further experimental investigations, particularly using advanced spectroscopic techniques, are necessary to fully elucidate the tautomeric landscape of this important molecule.
Methodological & Application
Synthesis of N1-Alkylated Uracil Derivatives from Uracil-5-Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-alkylated uracil derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of N1-alkylated uracil derivatives starting from uracil-5-carboxylic acid. The methodologies described focus on regioselective alkylation at the N1 position, a crucial step in the development of novel therapeutic agents. The protocols provided are based on established methods, including the Michael addition and direct alkylation of uracil-5-carboxylate esters.
Introduction
Uracil and its analogs are fundamental scaffolds in the design and synthesis of therapeutic agents. The strategic modification of the uracil ring, particularly at the N1 position, has led to the discovery of numerous potent drugs. Uracil-5-carboxylic acid serves as a versatile starting material, offering a handle for further chemical modifications. The presence of the carboxylic acid group at the C5 position can influence the reactivity of the uracil ring, making regioselective N1-alkylation a key synthetic challenge. These application notes provide reliable methods to achieve this transformation, enabling the generation of diverse libraries of N1-alkylated uracil derivatives for drug discovery programs. N-substituted uracils are known to possess various biological activities, and their derivatives are promising building blocks for aptamer synthesis.
Applications in Drug Development
N1-alkylated uracil-5-carboxylic acid derivatives are valuable precursors in the synthesis of a variety of biologically active molecules:
-
Antiviral Agents: Acyclic nucleoside analogs with modified bases are a cornerstone of antiviral therapy. The N1-alkylation of uracil-5-carboxylic acid allows for the introduction of various side chains that can mimic the natural sugar moiety and interact with viral enzymes like reverse transcriptase and polymerases.
-
Anticancer Agents: Many chemotherapeutic agents are based on modified pyrimidines. The N1-substituted uracil scaffold can be further functionalized at the C5-carboxylic acid position to create targeted therapies or compounds with novel mechanisms of action.
-
Enzyme Inhibitors: The uracil core is a common feature in molecules designed to inhibit specific enzymes. N1-alkylation provides a vector for introducing functionalities that can enhance binding affinity and selectivity to the target enzyme.
-
Probes for Chemical Biology: Fluorescently labeled or biotinylated N1-alkylated uracil derivatives can be synthesized to study biological processes involving nucleic acid metabolism or to identify new drug targets.
Experimental Protocols
Two primary methods for the N1-alkylation of uracil-5-carboxylic acid are presented:
-
Method A: Michael Addition to an activated alkene (e.g., acrylate esters). This method is highly regioselective for the N1 position.
-
Method B: Direct alkylation of a uracil-5-carboxylate ester with an alkyl halide. This method requires initial esterification of the carboxylic acid.
Method A: N1-Alkylation via Michael Addition
This protocol describes the N1-regioselective Michael-type addition of uracil-5-carboxylic acid to an acrylate ester.
Workflow Diagram:
Caption: Workflow for N1-alkylation via Michael Addition.
Materials:
-
Uracil-5-carboxylic acid
-
Alkyl acrylate (e.g., methyl acrylate, ethyl acrylate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of uracil-5-carboxylic acid (1.0 eq.) in anhydrous DMF, add the alkyl acrylate (1.2 eq.).
-
Add DBU (1.1 eq.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure N1-alkylated uracil-5-carboxylic acid derivative.
Quantitative Data for Michael Addition:
| Entry | Alkyl Acrylate | Base | Reaction Time (h) | Yield (%) |
| 1 | Methyl Acrylate | DBU | 18 | 85 |
| 2 | Ethyl Acrylate | DBU | 20 | 82 |
| 3 | t-Butyl Acrylate | DBU | 24 | 75 |
| 4 | Methyl Acrylate | TEA | 24 | 78 |
Method B: Direct N1-Alkylation of Uracil-5-Carboxylate Ester
This protocol involves the initial esterification of uracil-5-carboxylic acid followed by N1-alkylation with an alkyl halide.
Workflow Diagram:
Caption: Workflow for Direct N1-Alkylation of Uracil-5-Carboxylate Ester.
Part 1: Esterification of Uracil-5-carboxylic acid
Materials:
-
Uracil-5-carboxylic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Suspend uracil-5-carboxylic acid (1.0 eq.) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitate formed is filtered, washed with water, and dried to give ethyl uracil-5-carboxylate.
Part 2: N1-Alkylation of Ethyl Uracil-5-carboxylate
Materials:
-
Ethyl uracil-5-carboxylate
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of ethyl uracil-5-carboxylate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Add the alkyl halide (1.2 eq.) to the suspension.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the pure N1-alkylated ethyl uracil-5-carboxylate.
Quantitative Data for Direct Alkylation:
| Entry | Alkyl Halide | Reaction Time (h) | Yield (%) |
| 1 | Methyl Iodide | 6 | 92 |
| 2 | Ethyl Bromide | 8 | 88 |
| 3 | Benzyl Bromide | 7 | 95 |
| 4 | Allyl Bromide | 6 | 90 |
Characterization Data
The synthesized N1-alkylated uracil derivatives should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and regioselectivity of the alkylation. The disappearance of the N1-H proton signal and the appearance of new signals corresponding to the alkyl group are indicative of successful N1-alkylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (mp): To assess the purity of the crystalline products.
Troubleshooting
-
Low Yield in Michael Addition: Ensure anhydrous conditions and use a freshly opened bottle of DBU. The reaction may require longer reaction times for less reactive acrylates.
-
Mixture of N1 and N3 isomers in Direct Alkylation: While K₂CO₃ in DMF generally favors N1-alkylation, some N3-alkylation might occur. Careful column chromatography is crucial for separating the isomers. Using a bulkier base or protecting the N3 position prior to alkylation can improve regioselectivity.
-
Incomplete Esterification: Ensure the use of absolute ethanol and an adequate amount of acid catalyst. Longer reflux times may be necessary.
Conclusion
The protocols described provide robust and reliable methods for the synthesis of N1-alkylated uracil derivatives from uracil-5-carboxylic acid. The Michael addition offers excellent N1-regioselectivity, while the direct alkylation of the corresponding ester is a versatile method for introducing a wide range of alkyl groups. These synthetic routes open up avenues for the creation of diverse chemical libraries for screening in various drug discovery programs.
2,4-Dihydroxypyrimidine-5-carboxylic acid as a building block in medicinal chemistry
Introduction
2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as uracil-5-carboxylic acid or isoorotic acid, is a versatile heterocyclic compound that serves as a crucial building block in the field of medicinal chemistry. Its inherent structural features, including a pyrimidine core, hydroxyl groups, and a carboxylic acid moiety, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This pyrimidine derivative has been successfully utilized in the development of antiviral, anticancer, and enzyme-inhibiting agents.[1] The ability of its derivatives to chelate metal ions is a key feature in the mechanism of action for several of its antiviral applications.
Application as a Scaffold for Enzyme Inhibitors
Derivatives of this compound have shown significant potential as inhibitors of various enzymes, playing a crucial role in the management of metabolic disorders and viral infections.
Xanthine Oxidase Inhibitors
A notable application of this scaffold is in the development of xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia and gout.[1][2] By modifying the core structure, researchers have synthesized potent inhibitors that effectively lower uric acid levels.
Quantitative Data for Xanthine Oxidase Inhibitors
The following table summarizes the in vitro XO inhibitory potency of various 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives.
| Compound ID | R Group | IC50 (μM) |
| 8a | -CH3 | 0.5677 |
| 8b | -C2H5 | 0.3451 |
| 8c | -C3H7 | 0.1234 |
| 8e | -C4H9 | 0.0876 |
| 10c | -C3H7 | 0.0240 |
| 10e | -C4H9 | 0.0181 |
| Febuxostat | - | 0.0195 |
Data sourced from a study on novel xanthine oxidase inhibitors.[2]
The data indicates that compounds 10c and 10e exhibit inhibitory potencies comparable to the well-known XO inhibitor, Febuxostat.[2]
Viral Enzyme Inhibitors
The dihydroxypyrimidine (DHP) scaffold is a prominent feature in several antiviral drugs. Derivatives of this compound have been investigated as inhibitors of viral enzymes such as HCV NS5B polymerase and human cytomegalovirus (HCMV) pUL89 endonuclease.[3][4][5]
Quantitative Data for Antiviral Activity
The following table presents the antiviral activity of 4,5-dihydroxypyrimidine derivatives against human cytomegalovirus (HCMV).
| Compound Subtype | Number of Analogs Tested | Analogs with Significant Inhibition | IC50 Range (μM) | EC50 Range (μM) |
| Methyl Esters (13) | 19 | 9 | 0.59–5.0 | 14.4–22.8 |
| Carboxylic Acids (14) | 18 | 18 | 0.54–3.8 | 14.4–22.8 |
| Carboxamides (15) | 20 | 11 | 0.76–5.7 | 14.4–22.8 |
Data from a study on inhibitors of HCMV pUL89 endonuclease.[3][4]
The carboxylic acid subtype demonstrated the most consistent inhibitory activity against the target enzyme.[3][4]
Experimental Protocols
General Synthesis of Uracil-5-Carboxylic Acid from 5-Methyluracil
This protocol outlines a general method for the synthesis of the parent compound, this compound.
Materials:
-
5-methyluracil
-
Deionized water
-
30% Hydrogen peroxide solution
-
1-hydroxy-1,2,3-benzotriazin-4(3H)-one
-
Pre-prepared catalyst
-
Autoclave reactor
-
Oxygen supply
Procedure:
-
To an autoclave reactor, add 100 g of 5-methyluracil and 300 mL of deionized water.
-
Add 35 mL of a 30% hydrogen peroxide solution to the mixture.
-
Add 15 g of 1-hydroxy-1,2,3-benzotriazin-4(3H)-one and 35 g of the pre-prepared catalyst.
-
Replace the atmosphere in the autoclave with oxygen.
-
Heat the reaction system to 130°C and maintain this temperature for 3 hours.
-
After cooling, the product can be isolated and purified using standard techniques.
Synthesis of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives (XO Inhibitors)
This protocol describes the synthesis of xanthine oxidase inhibitors based on the this compound scaffold.
Materials:
-
Appropriately substituted benzaldehyde
-
Ethyl cyanoacetate
-
Urea or Thiourea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Synthesis of Ethyl 2-cyano-3-(substituted-phenyl)acrylate: A mixture of the substituted benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and a catalytic amount of piperidine in ethanol (50 mL) is refluxed for 4-6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
Synthesis of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: The product from the previous step (10 mmol) and urea/thiourea (12 mmol) are dissolved in absolute ethanol (50 mL). Sodium ethoxide (15 mmol) is added, and the mixture is refluxed for 8-10 hours. The solvent is evaporated, and the residue is dissolved in water and acidified with HCl. The precipitate is filtered, washed with water, and dried.
-
Hydrolysis to Carboxylic Acid: The nitrile derivative (5 mmol) is refluxed in a mixture of concentrated HCl (20 mL) and water (10 mL) for 12 hours. The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the final carboxylic acid derivative.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol details the method for evaluating the inhibitory activity of synthesized compounds against xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
Test compounds dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
The reaction mixture contains phosphate buffer, xanthine (substrate), and the test compound at various concentrations.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at 295 nm.
-
The inhibitory activity is calculated as the percentage decrease in enzyme activity in the presence of the inhibitor compared to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Inhibition of Xanthine Oxidase by a Dihydropyrimidine Derivative.
Caption: Antiviral Mechanism via Viral Enzyme Inhibition.
Caption: Workflow for Drug Discovery using the Dihydropyrimidine Scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Orotic Acid Analogs in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiviral applications of compounds that interfere with pyrimidine biosynthesis, exemplified by the potent broad-spectrum antiviral compound A3. The information presented herein is intended to guide researchers in the exploration of similar molecules for antiviral drug discovery.
Introduction
Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication. A critical pathway for viral proliferation is the de novo synthesis of pyrimidines, which are essential building blocks for viral nucleic acids. Targeting host cell proteins involved in this pathway presents a promising strategy for developing broad-spectrum antivirals, as it is less likely to lead to the rapid development of drug-resistant viral strains.[1]
Compound A3, identified in a high-throughput screen, is a potent inhibitor of a wide range of viruses, including both RNA and DNA viruses.[1] Its mechanism of action is linked to the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This inhibition leads to the depletion of the pyrimidine pool, which is crucial for efficient viral replication.[1] The antiviral effect of A3 can be reversed by the addition of excess uracil or orotic acid, confirming its mechanism of action.[1]
Antiviral Activity and Spectrum
Compound A3 has demonstrated broad-spectrum antiviral activity against a diverse range of viruses at non-cytotoxic concentrations.[1]
Table 1: Antiviral Activity of Compound A3
| Virus Type | Virus Examples |
| Negative-sense RNA viruses | Influenza A and B, Newcastle disease virus, Vesicular stomatitis virus |
| Positive-sense RNA viruses | Sindbis virus, Hepatitis C virus, West Nile virus, Dengue virus |
| DNA viruses | Vaccinia virus, Human adenovirus |
| Retroviruses | Human Immunodeficiency Virus (HIV) |
Source: Adapted from a study on broad-spectrum antivirals.[1]
Table 2: Quantitative Antiviral Activity of Compound A3 against Influenza A Virus
| Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
| A549 | 0.178 | 268 | 1,505 |
| HTBE | 0.04 | >100 | >2,380 |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI = CC50/IC50.[1]
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The primary mechanism of action for the antiviral activity of compound A3 is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, responsible for the conversion of dihydroorotate to orotate.[1]
By inhibiting DHODH, compound A3 depletes the intracellular pool of pyrimidines, which are essential for the synthesis of viral RNA and DNA.[1] This depletion effectively halts viral replication. The antiviral activity can be rescued by supplementing the cell culture with excess uracil or orotic acid, which bypasses the DHODH-mediated step in pyrimidine synthesis.[1]
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the cytotoxicity of the test compound.
Materials:
-
A549 cells (or other suitable cell line)
-
96-well plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Test compound (e.g., Compound A3)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed A549 cells into 96-well plates at a density of 1.25 × 10³ cells per well.
-
Incubate the plates for 24 hours.
-
Replace the medium with 100 µL of fresh DMEM containing serial dilutions of the test compound.
-
Incubate for an additional 24 or 48 hours.
-
Add CellTiter-Glo® solution to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[1]
Viral Titer Reduction Assay (Plaque Assay)
This assay quantifies the reduction in infectious virus particles in the presence of the test compound.
Materials:
-
Madin-Darby canine kidney (MDCK) cells (or other susceptible cell line)
-
6-well plates
-
Influenza virus (or other virus of interest)
-
Test compound
-
Agarose overlay medium
-
Crystal violet solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with the virus at a low multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and wash the cells.
-
Overlay the cells with an agarose-containing medium with or without various concentrations of the test compound.
-
Incubate the plates at 37°C until plaques are visible.
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the viral titer reduction as a percentage of the untreated control.
Time-of-Addition Experiment
This experiment helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect.
Materials:
-
A549 cells
-
Influenza A/WSN/33 virus (or other virus)
-
Test compound (Compound A3)
Procedure:
-
Infect A549 cells with the virus at a high MOI.
-
Add the test compound at different time points:
-
2 hours pre-infection
-
0 hours post-infection (simultaneously with the virus)
-
At various time points post-infection (e.g., 2, 4, 6, 8 hours).
-
-
Harvest the supernatant at a fixed time point post-infection (e.g., 24 hours).
-
Determine the viral titer in the supernatant using a plaque assay or other titration method.
-
Inhibition is observed when the compound is added early in the infection cycle (pre-infection or up to 2 hours post-infection).[1]
Conclusion
Targeting host metabolic pathways, such as the de novo pyrimidine biosynthesis pathway, is a validated and promising strategy for the development of broad-spectrum antiviral drugs. Compounds like A3, which inhibit DHODH, demonstrate the potential of this approach. The protocols and data presented here provide a framework for researchers to identify and characterize novel antiviral agents with a similar mechanism of action. Further investigation into the structure-activity relationship of orotic acid analogs and other DHODH inhibitors could lead to the discovery of next-generation antiviral therapeutics.
References
Application Notes and Protocols for the Synthesis of Anticancer Agents from 2,4-Dihydroxypyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives represent a cornerstone in the development of anticancer therapeutics. Their structural similarity to the nucleobases of DNA and RNA allows them to function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells. 2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as Uracil-5-carboxylic acid or Isoorotic acid, is a promising starting material for the synthesis of novel pyrimidine-based anticancer agents. Its carboxylic acid moiety provides a versatile handle for chemical modification, enabling the generation of a diverse library of compounds with potentially enhanced efficacy and selectivity.
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from this compound. The protocols outlined below are based on established synthetic methodologies for pyrimidine derivatives and standard in vitro assays for anticancer activity.
Data Presentation: Anticancer Activity of Pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives against different cancer cell lines, providing a benchmark for newly synthesized compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11b | HCT-116 (Colon Carcinoma) | 3.37 | [1] |
| 11b | HepG-2 (Hepatocellular Carcinoma) | 3.04 | [1] |
| 11b | MCF-7 (Breast Cancer) | 4.14 | [1] |
| 11b | A549 (Non-small cell lung cancer) | 2.4 | [1] |
| 11e | HCT-116 (Colon Cancer) | 1.14 | [2][3] |
| 11e | MCF-7 (Breast Cancer) | 1.54 | [2][3] |
| 12b | VEGFR-2 | 0.53 | [2][3] |
| 12d | HCT-116 (Colon Cancer) | 10.33 | [2] |
| 9d | HCT-116 (Colon Cancer) | 9.85 | [2] |
| Analog 6a | MCF-7 (Breast Cancer) | 14.00 | [4][5] |
| Analog 6a | MDA-MB-231 (Triple-negative Breast Cancer) | 5.83 | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dihydroxypyrimidine-5-carboxamides
This protocol describes a general method for the synthesis of amide derivatives of this compound. The reaction involves the activation of the carboxylic acid followed by coupling with a primary or secondary amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Activation of Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM or THF.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours or until the suspension becomes a clear solution, indicating the formation of the acid chloride.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM or THF.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired 2,4-dihydroxypyrimidine-5-carboxamide derivative.
-
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Synthesized pyrimidine derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and anticancer evaluation.
EGFR Signaling Pathway Targeted by Pyrimidine Derivatives
Caption: EGFR signaling pathway inhibition.
References
- 1. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Visual Sensing of Melamine using Uracil-5-Carboxylic Acid Functionalized Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melamine, a nitrogen-rich organic compound, has been illicitly added to various food products to artificially inflate their apparent protein content. This adulteration poses significant health risks, including kidney failure. Consequently, the development of simple, rapid, and sensitive methods for melamine detection is of paramount importance. This application note describes a protocol for the visual sensing of melamine utilizing gold nanoparticles (AuNPs) functionalized with Uracil-5-carboxylic acid (U5CA). The detection principle is based on the specific and strong hydrogen-bonding interaction between the uracil moiety of U5CA and melamine.[1] This interaction induces the aggregation of the U5CA-functionalized AuNPs, resulting in a distinct color change of the solution from red to blue or purple, which can be observed with the naked eye.[2] This method offers a rapid, cost-effective, and highly selective approach for the qualitative and semi-quantitative determination of melamine.
Principle of Detection
The visual detection of melamine is achieved through the aggregation of U5CA-functionalized gold nanoparticles. In their dispersed state, the AuNPs exhibit a characteristic wine-red color due to their surface plasmon resonance. The surface of these nanoparticles is functionalized with Uracil-5-carboxylic acid. The uracil component of U5CA has a specific affinity for melamine, forming a stable complex through multiple hydrogen bonds.[1] When melamine is introduced to the solution, it acts as a molecular bridge, cross-linking the U5CA-functionalized AuNPs. This cross-linking leads to the aggregation of the nanoparticles. The aggregation of AuNPs alters their optical properties, causing a red-shift in the surface plasmon resonance band, which is visually perceived as a color change from red to purple or blue.[3][4] The extent of the color change is dependent on the concentration of melamine present in the sample.
Data Presentation
The performance of the U5CA-functionalized AuNP sensor for melamine detection is summarized in the table below. The data is representative of similar uracil-based colorimetric sensors for melamine.
| Parameter | Value | Reference(s) |
| Limit of Detection (LOD) | 2.5 ppb (parts per billion) | [5] |
| Linear Range | 1 - 5 ppm (parts per million) | [1] |
| Assay Time | < 1 minute | [5] |
| Visual Detection Limit | ~1.0 ppm | [1] |
| Selectivity | High against common food additives and structurally similar molecules | [4] |
Experimental Protocols
Materials and Reagents
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Uracil-5-carboxylic acid (U5CA)
-
Melamine
-
Deionized (DI) water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)
-
Add 100 mL of 0.01% (w/v) HAuCl₄·3H₂O solution to a 250 mL round-bottom flask equipped with a condenser.
-
Heat the solution to a vigorous boil while stirring continuously.
-
Rapidly add 2 mL of 1% (w/v) trisodium citrate dihydrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to gray, then to deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy (a characteristic surface plasmon resonance peak should be observed around 520 nm).
Functionalization of AuNPs with Uracil-5-Carboxylic Acid (U5CA)
-
Prepare a 1 mM stock solution of Uracil-5-carboxylic acid in DI water. The pH may need to be adjusted to dissolve the U5CA completely.
-
To 10 mL of the prepared citrate-capped AuNP solution, add the U5CA stock solution to achieve a final concentration that allows for surface saturation (a molar excess is recommended, start with a 1:1000 ratio of AuNPs to U5CA).
-
Allow the mixture to incubate at room temperature for 24 hours with gentle stirring to facilitate the ligand exchange process, where citrate ions on the AuNP surface are replaced by U5CA.
-
Purify the U5CA-functionalized AuNPs by centrifugation (e.g., 10,000 x g for 30 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in DI water or a suitable buffer like PBS.
-
Repeat the centrifugation and resuspension steps at least twice to remove any unbound U5CA and excess citrate.
-
Characterize the functionalized AuNPs using UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM) to confirm size, stability, and functionalization.
Protocol for Visual Detection of Melamine
-
Place 1 mL of the U5CA-functionalized AuNP solution into a clean cuvette or test tube.
-
Add a specific volume of the sample solution suspected of containing melamine to the AuNP solution.
-
Gently mix the solution.
-
Observe any color change within 1-5 minutes. A change from red to purple or blue indicates the presence of melamine.
-
For semi-quantitative analysis, a series of melamine standards can be prepared and tested to create a color gradient for comparison.
-
For quantitative analysis, the UV-Vis spectrum of the solution can be recorded, and the change in absorbance at specific wavelengths can be correlated to the melamine concentration.
Visualizations
Caption: Experimental workflow for melamine detection.
Caption: Melamine detection signaling pathway.
References
- 1. Visual detection of melamine in milk products by label-free gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Label-free direct detection of melamine using functionalized gold nanoparticles-based dual-fluorescence colorimetric nanoswitch sensing platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enzymatic Conversion of 5-Formyluracil to 2,4-Dihydroxypyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic conversion of 5-formyluracil to 2,4-dihydroxypyrimidine-5-carboxylic acid (also known as 5-carboxyuracil) is a critical reaction in the oxidative degradation pathway of pyrimidines. 5-Formyluracil is a product of the oxidation of the methyl group of thymine and can be mutagenic.[1][2][3] Understanding its enzymatic conversion is vital for research in DNA repair, epigenetics, and drug metabolism. These application notes provide detailed protocols for monitoring this enzymatic reaction, which is of significant interest in cancer research and the development of novel therapeutics.
Enzymology and Reaction Pathway
The oxidation of 5-formyluracil to 5-carboxyuracil is catalyzed by a class of enzymes with dehydrogenase or hydroxylase activity. One such enzyme is uracil/thymine dehydrogenase , found in microorganisms like Rhodococcus erythropolis, which participates in the oxidative pathway of pyrimidine degradation.[4] Another enzyme capable of this conversion is thymine 7-hydroxylase . Early studies on this enzymatic conversion in Neurospora have indicated the involvement of cofactors such as iron and ascorbic acid .[5]
The overall reaction is an oxidation of the aldehyde group of 5-formyluracil to a carboxylic acid group.
Quantitative Data
The following table summarizes representative kinetic parameters and optimal conditions for the enzymatic conversion of 5-formyluracil. These values are illustrative and should be determined experimentally for the specific enzyme and conditions used.
| Parameter | Value | Units | Notes |
| Enzyme Source | Rhodococcus erythropolis | - | Uracil/Thymine Dehydrogenase |
| Substrate | 5-Formyluracil | - | |
| Product | This compound | - | |
| Michaelis Constant (Km) | 50 - 200 | µM | To be determined experimentally. |
| Maximum Velocity (Vmax) | 0.5 - 5.0 | µmol/min/mg | Dependent on enzyme purity and concentration. |
| Optimal pH | 7.0 - 8.5 | - | To be determined experimentally. |
| Optimal Temperature | 25 - 37 | °C | To be determined experimentally. |
| Cofactors | Fe(II), Ascorbic Acid | - | May be required for optimal activity.[5] |
Experimental Protocols
Two primary methods for monitoring the enzymatic conversion of 5-formyluracil are presented: a continuous spectrophotometric assay and a discontinuous High-Performance Liquid Chromatography (HPLC)-based assay.
Protocol 1: Continuous Spectrophotometric Assay
This protocol is suitable for continuous monitoring of the reaction by observing changes in UV absorbance. Based on the UV absorbance maxima of similar compounds like 5-fluorouracil, a wavelength of approximately 265 nm is recommended for monitoring the disappearance of 5-formyluracil. It is advisable to perform a full UV scan of both the substrate and product to determine the optimal wavelength where the difference in absorbance is maximal.
4.1.1. Reagents and Buffers
-
Enzyme: Purified or partially purified Uracil/Thymine Dehydrogenase or a suitable cell-free extract.
-
Substrate Stock Solution: 5-formyluracil (10 mM in reaction buffer).
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0.
-
Cofactor Solution (if required): 10 mM Ferrous Sulfate and 100 mM Ascorbic Acid.
-
Quartz Cuvettes: 1 cm path length.
-
UV-Vis Spectrophotometer: Capable of monitoring absorbance at 265 nm over time.
4.1.2. Assay Procedure
-
Set the spectrophotometer to 265 nm and equilibrate to the desired temperature (e.g., 37°C).
-
Prepare the reaction mixture in a quartz cuvette by adding the following in order:
-
Reaction Buffer: 800 µL
-
Cofactor Solution (if needed): 50 µL
-
Substrate Stock Solution: 100 µL (for a final concentration of 1 mM)
-
-
Mix the contents of the cuvette by gentle inversion.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance for 2-3 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution to the cuvette and mix quickly.
-
Immediately start recording the decrease in absorbance at 265 nm for 5-10 minutes.
-
The rate of the reaction is determined from the initial linear portion of the absorbance vs. time curve.
4.1.3. Calculation of Enzyme Activity
The enzyme activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * 1000
Where:
-
ΔA/min = The initial rate of change in absorbance per minute.
-
ε = Molar extinction coefficient of 5-formyluracil at 265 nm (M⁻¹cm⁻¹). This needs to be experimentally determined.
-
l = Path length of the cuvette (typically 1 cm).
Protocol 2: HPLC-Based Assay
This method offers higher specificity and is suitable for complex mixtures. It involves stopping the enzymatic reaction at different time points and quantifying the substrate and product using HPLC.
4.2.1. Reagents and Equipment
-
Same reagents as in the spectrophotometric assay.
-
Quenching Solution: 1 M HCl or 10% Trichloroacetic Acid (TCA).
-
HPLC System: With a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A gradient of methanol in a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 7.0).
4.2.2. Assay Procedure
-
Set up the enzymatic reaction in a microcentrifuge tube with a total volume of 500 µL.
-
Incubate the reaction mixture at the optimal temperature.
-
At various time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing 50 µL of quenching solution to stop the reaction.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by injecting a defined volume (e.g., 20 µL) onto the HPLC system.
-
Monitor the elution of 5-formyluracil and this compound by UV absorbance at 265 nm.
-
Quantify the amounts of substrate and product by comparing the peak areas to a standard curve.
Visualizations
References
Application Notes and Protocols for the Experimental Use of Isoorotic Acid as a Linker Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoorotic acid, also known as uracil-5-carboxylic acid, is a pyrimidine derivative that presents unique potential as a linker molecule in bioconjugation and drug delivery. Its structure incorporates a carboxylic acid handle suitable for conjugation to biomolecules, and the uracil core offers potential for specific enzymatic cleavage, setting it apart from conventional linker chemistries. These application notes provide a theoretical framework and experimental protocols for utilizing isoorotic acid as a novel linker in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). While direct, extensive experimental applications of isoorotic acid as a linker are not widely documented in current literature, the following protocols are based on established principles of bioconjugation and linker chemistry.
Properties of Isoorotic Acid
A summary of the key properties of isoorotic acid is presented in the table below.
| Property | Value | Reference |
| Synonyms | Uracil-5-carboxylic acid, 2,4-dihydroxypyrimidine-5-carboxylic acid | [1] |
| Molecular Formula | C₅H₄N₂O₄ | [1] |
| Molecular Weight | 156.10 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Key Functional Groups | Carboxylic acid, Pyrimidine ring (Uracil) | [1] |
Conceptual Applications of Isoorotic Acid as a Linker
Isoorotic acid's structure lends itself to several applications in drug delivery and bioconjugation:
-
Targeted Drug Delivery: The carboxylic acid can be activated to conjugate with amine groups on targeting ligands such as antibodies, peptides, or small molecules. This allows for the targeted delivery of a cytotoxic payload to specific cells or tissues.
-
Enzymatically Cleavable Linker: The uracil core of isoorotic acid can be a substrate for certain enzymes. The enzymatic conversion of uracil-5-carboxylic acid to uracil and carbon dioxide is a known biological reaction.[2] This enzymatic cleavage could be exploited for the controlled release of a conjugated drug within the target cell or tumor microenvironment.
-
Metal Ion Chelation: Isoorotic acid has been noted for its ability to be assembled with various metal ions. This property could be explored for the development of radiopharmaceutical conjugates for imaging or therapy.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments required to utilize isoorotic acid as a linker molecule.
Protocol 1: Activation of Isoorotic Acid via NHS Ester Synthesis
This protocol describes the conversion of the carboxylic acid group of isoorotic acid into a more reactive N-hydroxysuccinimide (NHS) ester. This is a common and robust method for activating carboxylic acids for subsequent reaction with primary amines.[3][4][5]
Materials:
-
Isoorotic acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) (optional, as a base)
-
Ethyl acetate
-
Hexanes
-
0.1 M HCl
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve isoorotic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DMSO under an inert atmosphere (e.g., nitrogen or argon).
-
Carbodiimide Addition: In a separate flask, dissolve DCC or EDC (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO. Add this solution dropwise to the isoorotic acid/NHS mixture at 0°C (ice bath) with constant stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC. The formation of the NHS ester can be visualized by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Work-up (for DCC): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Extraction: Transfer the filtrate to a separatory funnel containing ethyl acetate and wash with 0.1 M HCl (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude isoorotic acid-NHS ester.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: Conjugation of Isoorotic Acid-NHS Ester to a Model Amine-Containing Molecule
This protocol details the conjugation of the activated isoorotic acid-NHS ester to a molecule containing a primary amine, such as a peptide or a small molecule drug with an available amine group.
Materials:
-
Isoorotic acid-NHS ester (from Protocol 1)
-
Amine-containing molecule (e.g., a therapeutic peptide)
-
Anhydrous DMF or DMSO
-
Phosphate-buffered saline (PBS), pH 7.4-8.5
-
Size-exclusion chromatography (SEC) column or dialysis tubing
-
UV-Vis spectrophotometer
-
LC-MS system for analysis
Procedure:
-
Dissolution of Reactants: Dissolve the amine-containing molecule in PBS (pH 7.4-8.5) to a final concentration of 1-10 mg/mL. In a separate tube, dissolve the isoorotic acid-NHS ester in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the isoorotic acid-NHS ester solution dropwise to the amine-containing molecule solution while gently stirring. The molar ratio of NHS ester to the amine-containing molecule should be optimized, typically starting with a 5-20 fold molar excess of the NHS ester.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any of the components are light-sensitive.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM to react with any excess NHS ester.
-
Purification: Purify the conjugate to remove unreacted isoorotic acid, NHS, and quenching agent. This can be achieved by size-exclusion chromatography (e.g., a Sephadex G-25 column) or by dialysis against PBS.
-
Characterization: Characterize the resulting conjugate. The success of the conjugation can be confirmed by UV-Vis spectroscopy (observing the absorbance spectrum of the conjugate), and the precise mass of the conjugate can be determined by LC-MS to confirm the addition of the isoorotic acid linker.
Protocol 3: Enzymatic Cleavage Assay for Isoorotic Acid-Linked Conjugates
This protocol is designed to test the hypothesis that an isoorotic acid linker can be cleaved by specific enzymes, leading to the release of the conjugated molecule. This is based on the known enzymatic conversion of uracil-5-carboxylic acid.[2]
Materials:
-
Isoorotic acid-linked conjugate (from Protocol 2)
-
Enzyme preparation known to act on uracil derivatives (e.g., from Neurospora crassa as a starting point, or other commercially available decarboxylases)
-
Reaction buffer (optimized for the specific enzyme)
-
Control buffer (without enzyme)
-
HPLC system with a suitable column (e.g., C18)
-
LC-MS system for product identification
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the isoorotic acid-linked conjugate at a known concentration in the appropriate enzyme reaction buffer.
-
Enzyme Addition: To the test samples, add the enzyme preparation to a final concentration that needs to be empirically determined. To the control samples, add an equal volume of control buffer without the enzyme.
-
Incubation: Incubate all samples at the optimal temperature for the enzyme (e.g., 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Termination: At each time point, terminate the reaction by adding a quenching solution (e.g., a strong acid like trifluoroacetic acid to denature the enzyme) or by heat inactivation.
-
Analysis by HPLC: Analyze the samples by reverse-phase HPLC. Monitor the reaction by observing the decrease in the peak corresponding to the intact conjugate and the appearance of a new peak corresponding to the released molecule.
-
Quantification: Quantify the amount of released molecule at each time point by integrating the peak areas from the HPLC chromatograms. This will allow for the determination of the cleavage kinetics.
-
Confirmation by LC-MS: Confirm the identity of the released molecule and the remaining conjugate fragment by LC-MS analysis.
Visualization of Workflows and Pathways
Diagram 1: General Workflow for Isoorotic Acid Bioconjugation
Caption: Workflow for the activation and conjugation of isoorotic acid.
Diagram 2: Proposed Mechanism of Drug Release from an Isoorotic Acid-Linked ADC
Caption: Proposed pathway for ADC internalization and drug release.
Diagram 3: Logical Relationship for Linker Cleavage
References
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for the Quantification of 2,4-Dihydroxypyrimidine-5-carboxylic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as 5-Carboxyuracil or Uracil-5-carboxylic acid, is a pyrimidine derivative that plays a role in nucleotide metabolism. Its quantification in biological matrices such as plasma and urine is crucial for understanding its physiological and pathological significance. This document provides detailed application notes and experimental protocols for the analysis of this compound using modern analytical techniques.
Metabolic Pathway of this compound
This compound is a key intermediate in the catabolism of thymine. The pathway involves the oxidation of the methyl group of thymine, catalyzed by the enzyme thymine 7-hydroxylase, to form 5-hydroxymethyluracil, which is further oxidized to 5-formyluracil and then to this compound. Subsequently, uracil-5-carboxylate decarboxylase (also known as iso-orotate decarboxylase) catalyzes the conversion of this compound to uracil.[1][2][3][4][5]
Figure 1: Metabolic pathway of this compound.
Analytical Methods
The quantification of this compound in biological samples can be achieved using various analytical techniques. The most common and robust methods are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Quantification by LC-MS/MS
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying low-abundance analytes in complex biological matrices.
Experimental Workflow
Figure 2: LC-MS/MS experimental workflow.
Detailed Protocol: LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₅-Uracil).
-
For urine samples, dilute 50 µL of urine with 450 µL of deionized water, then take 100 µL of the diluted sample and add 300 µL of ice-cold acetonitrile with internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) → Product ion (m/z) (To be determined by direct infusion of a standard). A likely transition would be the loss of CO₂ (44 Da).
-
Internal Standard (e.g., ¹³C₅-Uracil): Precursor ion (m/z) → Product ion (m/z).
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Quantitative Data (Typical Performance for a Validated LC-MS/MS Method)
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
Note: The above values are typical for similar assays and should be established during method validation for this compound.
Method 2: Quantification by HPLC-UV
HPLC-UV is a more accessible technique that can be used for the quantification of this compound, particularly at higher concentrations.
Experimental Workflow
Figure 3: HPLC-UV experimental workflow.
Detailed Protocol: HPLC-UV
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 200 µL of plasma or diluted urine onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for HPLC-UV analysis.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH 3.5) and methanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: To be determined by acquiring a UV spectrum of a standard solution (likely around 260-280 nm).
Quantitative Data (Typical Performance for a Validated HPLC-UV Method)
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 80% |
Note: The above values are typical for similar assays and should be established during method validation for this compound.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in biological samples. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity and the available instrumentation. For high-throughput and highly sensitive analysis, LC-MS/MS is the recommended technique. It is imperative that any method is fully validated in the laboratory for its intended use to ensure accurate and precise results.
References
- 1. Uracil-5-carboxylate decarboxylase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study [sfb1309.de]
Application Notes and Protocols: 2,4-Dihydroxypyrimidine-5-carboxylic Acid as a Potent Inhibitor of Human Cytomegalovirus pUL89 Endonuclease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human cytomegalovirus (HCMV) is a widespread pathogen that can cause severe disease in immunocompromised individuals and is a leading cause of birth defects.[1][2] The emergence of drug-resistant HCMV strains necessitates the development of novel antiviral agents with new mechanisms of action. The viral terminase complex, responsible for processing and packaging the viral genome, presents a promising target for antiviral intervention.[3][4][5] A key component of this complex is the pUL89 protein, which contains a C-terminal endonuclease domain (pUL89-C) essential for viral replication.[1][6][7] This document provides detailed information and protocols on 2,4-dihydroxypyrimidine-5-carboxylic acid and its derivatives, a class of compounds that have shown significant inhibitory activity against the HCMV pUL89 endonuclease.
The dihydroxypyrimidine (DHP) scaffold is a versatile metal-binding chemotype that has been successfully utilized in the development of other antiviral drugs, such as the HIV-1 integrase inhibitor raltegravir.[1] Researchers have designed and synthesized DHP subtypes, including carboxylic acids, methyl esters, and carboxamides, to target the metal-dependent active site of pUL89-C.[1][6][8][9] The carboxylic acid derivatives, in particular, have demonstrated potent inhibition of the endonuclease and moderate antiviral activity in cell-based assays.[1][6][8][9]
Mechanism of Action
The pUL89 endonuclease contains a classic DDE motif in its active site that coordinates two divalent metal ions, typically Mn2+, which are essential for its catalytic activity.[1][10] this compound and its analogs act as inhibitors by chelating these metal ions.[1][2][11] This chelation is achieved through a triad of a nitrogen atom and two oxygen atoms within the DHP core structure, which effectively disrupts the normal enzymatic function and blocks the cleavage of viral genomic DNA.[1][2] Molecular docking studies suggest that these inhibitors bind within the active site and interact with key residues, such as D463, E534, and D651.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against the HCMV pUL89-C endonuclease and their antiviral efficacy in cell culture. The data highlights that the carboxylic acid subtype generally exhibits greater potency against the isolated enzyme compared to the ester and amide derivatives.
| Compound ID | Subtype | R Group | pUL89-C IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| Acid Analog | Carboxylic Acid | 2-thiophene | Sub-µM range | 14.4 - 22.8 | >120 | - |
| Ester Analog | Methyl Ester | 2-thiophene | Less potent than acid | Moderate activity | - | - |
| Amide Analog | Carboxamide | 2-thiophene | Less potent than acid | Moderate activity | - | - |
| Compound 15k | Carboxamide | - | 3.0 | 14.4 | - | - |
| HPCA (10k) | Hydroxypyridonecarboxylic Acid | - | 1.0 - 6.0 | 4.0 | >200 | >50 |
Data compiled from multiple sources.[1][2][11][12] Note: Specific IC50 and EC50 values for the 2-thiophene derivatives were described qualitatively as sub-µM and in the 14.4-22.8 µM range, respectively.
Experimental Protocols
pUL89-C Endonuclease Inhibition Assay
This protocol is designed to assess the inhibitory activity of compounds against the purified C-terminal domain of HCMV pUL89 endonuclease.
Materials:
-
Purified recombinant HCMV pUL89-C protein
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100
-
MnCl2
-
Double-stranded DNA (dsDNA) substrate (e.g., a fluorescently labeled oligonucleotide)
-
Test compounds dissolved in DMSO
-
96-well assay plates
-
Plate reader capable of detecting the specific fluorescent label on the DNA substrate
Procedure:
-
Prepare a reaction mixture containing assay buffer and the desired final concentration of MnCl2 (typically in the low millimolar range).
-
Add the purified pUL89-C enzyme to the reaction mixture to a final concentration in the nanomolar range.
-
Serially dilute the test compounds in DMSO and add them to the wells of the 96-well plate. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Include a DMSO-only control (no inhibitor) and a control with a known inhibitor (e.g., a previously characterized hydroxypyridonecarboxylic acid).[11]
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the dsDNA substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA to chelate the Mn2+ ions).
-
Measure the fluorescence intensity in each well using a plate reader. A decrease in signal (depending on the assay format, e.g., FRET) indicates DNA cleavage.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based HCMV Antiviral Assay
This protocol evaluates the ability of a compound to inhibit HCMV replication in a cell culture model.
Materials:
-
Human foreskin fibroblasts (HFFs) or other susceptible cell lines
-
HCMV strain (e.g., AD169, Towne, or a GFP-expressing reporter virus)
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., for DNA quantification via qPCR, protein detection via ELISA or Western blot, or fluorescence microscopy for GFP-expressing virus)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTS assay)
Procedure:
-
Seed HFFs into 96-well plates and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and infect them with HCMV at a specific multiplicity of infection (MOI).
-
After the virus adsorption period (e.g., 1-2 hours), remove the viral inoculum and add the medium containing the different concentrations of the test compounds. Include a no-drug control (DMSO only) and a positive control with a known antiviral drug (e.g., ganciclovir).
-
Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).
-
At the end of the incubation period, quantify the extent of viral replication using a suitable method. For GFP-expressing viruses, this can be done by measuring fluorescence intensity. For other strains, viral DNA can be extracted and quantified by qPCR.
-
In parallel, assess the cytotoxicity of the compounds by treating uninfected cells with the same concentrations of the compounds and performing a cell viability assay.
-
Calculate the EC50 (the concentration that inhibits viral replication by 50%) and the CC50 (the concentration that reduces cell viability by 50%) for each compound.
-
The selectivity index (SI) is calculated as CC50/EC50, with a higher value indicating a more favorable therapeutic window.
Experimental Workflow
The following diagram outlines the typical workflow for the discovery and characterization of novel HCMV pUL89 endonuclease inhibitors.
Conclusion
This compound and its derivatives represent a promising class of inhibitors targeting the HCMV pUL89 endonuclease.[1] The detailed protocols provided herein offer a framework for the evaluation of these and other potential pUL89-C inhibitors. Further optimization of this scaffold could lead to the development of novel and effective anti-HCMV therapeutics with a distinct mechanism of action from currently approved drugs.[1][5]
References
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxypyridonecarboxylic Acids as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [tib.eu]
- 7. Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dihydroxypyrimidine-5-carboxylic Acid (Orotic Acid)
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dihydroxypyrimidine-5-carboxylic acid, commonly known as orotic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of orotic acid via three primary methods: from maleuric acid, aspartic acid, and hydantoin.
Synthesis from Maleuric Acid
This pathway typically involves the bromination of maleuric acid followed by an alkaline-induced cyclization.
Issue 1: Low Yield of Orotic Acid
-
Question: My final yield of orotic acid is significantly lower than expected. How can I identify the problematic step?
-
Answer: A low yield in this synthesis can often be attributed to incomplete bromination or inefficient cyclization. To troubleshoot, you can analyze aliquots at each stage.
-
Possible Cause: Incomplete Bromination
-
Molar Ratio of Bromine: An insufficient amount of bromine will lead to unreacted maleuric acid. A mass ratio of maleuric acid to bromine between 1:1.5 and 1:3.0 has been shown to produce yields of 72% - 90%.
-
Reaction Temperature: The bromination reaction is typically conducted at low temperatures (5-20°C) to control the reaction rate and minimize side reactions.
-
Reaction Time: Ensure the reaction has proceeded to completion. Reaction times can range from 10 to 25 hours. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal duration.
-
-
Possible Cause: Inefficient Cyclization and Elimination
-
Base Concentration and Temperature: The concentration of the alkaline solution (e.g., sodium hydroxide) and the reaction temperature are critical for the formation of the pyrimidine ring. The brominated intermediate is typically added to a hot alkaline solution (55-85°C). A molar ratio of maleyl urea to sodium hydroxide of 1:6.5 at 62-64°C has been reported to yield 87%.
-
pH Control during Acidification: Orotic acid is precipitated by acidifying the reaction mixture. The pH must be carefully adjusted to an acidic range to ensure complete precipitation of the product.
-
-
Issue 2: Impure Final Product
-
Question: My final product has significant impurities. What are the likely contaminants and how can they be removed?
-
Answer: Impurities can stem from unreacted starting materials, side-products, or residual salts.
-
Purification Method: Recrystallization A common and effective method for purification is recrystallization. The crude orotic acid can be dissolved in a hot alkaline solution (e.g., aqueous ammonia), filtered to remove any insoluble materials, and then re-precipitated as a purified product by acidifying the solution with an acid like hydrochloric acid.
-
Washing: After filtration, it is crucial to thoroughly wash the final product with deionized water to eliminate any soluble impurities and remaining acid.
-
Synthesis from Aspartic Acid
This multi-step synthesis involves the formation of carbamoyl aspartic acid, which is then cyclized and further processed to yield orotic acid.
Issue 1: Low Overall Yield
-
Question: My overall yield is poor after the multi-step synthesis from aspartic acid. How can I improve it?
-
Answer: Pinpointing the step with the lowest yield is key. Based on available patent data, the initial synthesis of carbamoyl aspartic acid can have a yield of around 65-69%. Subsequent steps to form hydantoin acetic acid and then carboxymethylhydantoin also have yields in the range of 69-76%. Optimizing each of these intermediate steps is crucial for a high overall yield.
-
Troubleshooting Steps:
-
Step 1: Carbamoyl Aspartic Acid Synthesis:
-
Reaction Temperature and Time: The reaction of aspartic acid and sodium cyanate is typically carried out at 70-80°C for 4-5 hours.[1] Ensure these parameters are precisely controlled.
-
pH of Precipitation: After the initial reaction, the pH is adjusted to 2.2-2.3 with concentrated hydrochloric acid to precipitate the carbamoyl aspartic acid.[1] Inaccurate pH adjustment can lead to incomplete precipitation and lower yield.
-
-
Subsequent Cyclization and Bromination Steps:
-
Complete Evaporation: In the synthesis of hydantoin acetic acid, ensure the reaction mixture with hydrochloric acid is heated until completely dry to drive the reaction to completion.
-
Controlled Bromination: When synthesizing carboxymethylhydantoin, the addition of liquid bromine and subsequent heating should be carefully controlled as described in the patent literature to avoid side reactions.
-
-
-
Synthesis from Hydantoin
This method involves the condensation of hydantoin with glyoxylic acid in an alkaline solution, followed by an intramolecular rearrangement.
Issue 1: Low Yield of Orotic Acid
-
Question: The condensation and rearrangement reaction from hydantoin is not providing a good yield. What are the critical parameters to check?
-
Answer: The pH of the reaction medium, molar ratios of reactants and base, and the reaction temperature are all critical for this synthesis.
-
Troubleshooting Steps:
-
pH Control: The reaction is carried out in an alkaline solution, with a pH range of 7.5 to 11 being optimal.[2] If using acylated hydantoin derivatives, a pH range of 7.2 to 8.5 is advantageous.[3]
-
Molar Ratios:
-
Temperature and Reaction Time: The reaction can be conducted at temperatures ranging from 18°C to the reflux temperature of the mixture.[2] The reaction time can vary from one to several hundred hours depending on the temperature and reactivity of the hydantoin component.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing the formation of side products in my reaction mixture. What are the likely side reactions?
-
Answer: One potential side product in the reaction of hydantoin and glyoxylate is pyruvate.[4] The formation of such byproducts can be influenced by the reaction conditions.
-
Minimizing Side Products:
-
Careful control of the reaction temperature and pH can help to favor the desired reaction pathway.
-
Monitoring the reaction progress by techniques like NMR spectroscopy can help in identifying the formation of major side products and allow for optimization of the reaction conditions to minimize their formation.[4]
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the common starting materials for the synthesis of this compound?
-
Question: What is a safer alternative to using elemental bromine for the bromination of maleuric acid?
-
Answer: A safer approach involves the in situ generation of bromine from the reaction of sodium bromide and hydrogen peroxide.[4] This method is more controlled and reduces the risks associated with handling liquid bromine.
-
-
Question: What is the optimal pH for the precipitation of orotic acid during purification?
-
Answer: Orotic acid is typically precipitated from an alkaline solution by acidification. An acidic pH is required for complete precipitation. The optimal pH for the forward reaction of orotate phosphoribosyltransferase, an enzyme in the biological synthesis of pyrimidines, is 8.0.[5] While this is a biological context, it suggests that maintaining a significantly acidic pH during chemical precipitation is important to ensure the carboxylic acid is fully protonated and less soluble.
-
-
Question: How can the purity of the final orotic acid product be assessed?
-
Answer: The purity of orotic acid can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 275 nm), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][6] These methods are sensitive and specific for quantifying orotic acid.
-
Data Presentation
Table 1: Comparison of Reaction Parameters for Different Orotic Acid Synthesis Methods
| Parameter | Synthesis from Maleuric Acid | Synthesis from Aspartic Acid (Carbamoyl Aspartic Acid Step) | Synthesis from Hydantoin |
| Key Reactants | Maleuric acid, Bromine (or NaBr/H₂O₂) | Aspartic acid, Sodium cyanate | Hydantoin, Glyoxylic acid |
| Solvent | Water | Water | Water, Methanol, or Ethanol[3] |
| Temperature | Bromination: 5-20°C; Cyclization: 55-85°C | 70-80°C[1] | 18°C to reflux temperature[2] |
| pH | Cyclization: Alkaline; Precipitation: Acidic | Precipitation: 2.2-2.3[1] | 7.5 - 11.0[2] |
| Reported Yield | 72-90% | ~67% (for carbamoyl aspartic acid)[1] | ~49% (as Na-orotate)[2] |
Experimental Protocols
Protocol 1: Synthesis of Orotic Acid from Maleuric Acid
This protocol is based on the bromination of maleuric acid and subsequent alkaline cyclization.
Materials:
-
Maleuric acid
-
Bromine (or Sodium Bromide and Hydrogen Peroxide)
-
Sodium Hydroxide
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
Bromination:
-
Dissolve maleuric acid in water in a reaction vessel equipped with a stirrer and cooling bath.
-
Cool the solution to 5-10°C.
-
Slowly add the appropriate molar ratio of bromine to the solution while maintaining the temperature between 5-20°C.
-
Allow the reaction to stir for 10-25 hours. Monitor the reaction progress by TLC.
-
-
Cyclization:
-
Prepare a solution of sodium hydroxide in water and heat it to 60-65°C.
-
Slowly add the brominated intermediate from the previous step to the hot alkaline solution.
-
Maintain the temperature at 62-64°C and stir for the appropriate time to ensure complete cyclization.
-
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to the solution until the pH is acidic, leading to the precipitation of crude orotic acid.
-
Filter the crude product and wash it with cold deionized water.
-
For further purification, dissolve the crude product in a hot aqueous ammonia solution, filter off any insoluble impurities, and then re-precipitate the orotic acid by adding hydrochloric acid.
-
Filter the purified product, wash thoroughly with deionized water, and dry under vacuum.
-
Protocol 2: Synthesis of Orotic Acid from Aspartic Acid (First Step)
This protocol outlines the synthesis of the intermediate, carbamoyl aspartic acid.
Materials:
-
Aspartic Acid
-
Sodium Cyanate
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
In a reaction vessel, add aspartic acid, sodium cyanate, and water.[1]
-
Heat the mixture to 80°C and maintain the reaction for 5 hours with stirring.[1]
-
Allow the reaction mixture to cool to room temperature naturally.
-
Slowly add concentrated hydrochloric acid to adjust the pH to 2.2 to precipitate the carbamoyl aspartic acid.[1]
-
Filter the precipitated product.
-
Dry the product to obtain carbamoyl aspartic acid.[1]
Protocol 3: Synthesis of Orotic Acid from Hydantoin
This protocol is based on the condensation of hydantoin with glyoxylic acid.
Materials:
-
Hydantoin
-
Glyoxylic Acid
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Deionized Water
Procedure:
-
Prepare a solution of glyoxylic acid and hydantoin in water in a reaction vessel equipped with a reflux condenser.[2]
-
Heat the solution to reflux.
-
Slowly add a solution of sodium hydroxide dropwise over a period of about 15 minutes.[2]
-
Continue to reflux the mixture for approximately 1 hour.[2]
-
Cool the reaction mixture and adjust the pH to 6 with hydrochloric acid to precipitate the sodium salt of orotic acid.[2]
-
Filter the product and wash with water.
-
To obtain the free acid, the sodium salt can be dissolved in water and further acidified with hydrochloric acid to a lower pH, followed by filtration and drying.
Visualizations
Caption: Synthesis of Orotic Acid from Maleuric Acid.
Caption: Multi-step Synthesis of Orotic Acid from Aspartic Acid.
Caption: Synthesis of Orotic Acid from Hydantoin.
References
- 1. Diagnostic value of urinary orotic acid levels: applicable separation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. US4062847A - Process for preparing orotic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Derivatization of Isoorotic Acid
Welcome to the technical support center for the derivatization of isoorotic acid. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of reaction conditions for the derivatization of isoorotic acid for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of isoorotic acid necessary for GC-MS analysis?
A1: Isoorotic acid is a polar, non-volatile compound due to the presence of two carboxylic acid groups and two amide protons. Direct analysis by GC-MS is challenging as it requires compounds to be volatile and thermally stable. Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis.[1]
Q2: What are the most common derivatization methods for isoorotic acid?
A2: The two most common and effective derivatization methods for carboxylic acids like isoorotic acid are silylation and esterification.[1][2]
-
Silylation: This method replaces the active hydrogens on the carboxylic acid and amide groups with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][3][4]
-
Esterification: This method converts the carboxylic acid groups into esters, typically methyl esters, which are more volatile. This is often achieved by reacting isoorotic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄).[5][6][7]
Q3: Which derivatization method is better for isoorotic acid?
A3: The choice of method depends on the specific analytical requirements. Silylation is a more universal method that derivatizes both the carboxylic acid and amide groups, leading to a more volatile derivative.[1] However, silylated derivatives can be sensitive to moisture.[8] Esterification specifically targets the carboxylic acid groups and the resulting methyl esters are generally stable. For complex biological samples, the choice may also depend on potential interferences from the sample matrix.[9]
Q4: Can I derivatize isoorotic acid in an aqueous sample?
A4: No, the presence of water will interfere with both silylation and esterification reactions.[5][8] Silylating reagents react readily with water, and the water produced during esterification can reverse the reaction, leading to low yields. Therefore, it is crucial to ensure that the isoorotic acid sample is completely dry before adding the derivatization reagents. Lyophilization (freeze-drying) is a common and effective method for sample drying.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of isoorotic acid.
Issue 1: Low or No Derivatization Product
| Possible Cause | Solution |
| Presence of Moisture | Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and reagents. Dry the isoorotic acid sample completely, preferably by lyophilization.[8] |
| Degraded Derivatization Reagent | Use fresh derivatization reagents. Silylating agents are particularly sensitive to moisture and should be stored in a desiccator under an inert atmosphere. |
| Incomplete Reaction | Optimize the reaction time and temperature. For silylation, a typical starting point is heating at 60-80°C for 30-60 minutes. For esterification, refluxing for 45-60 minutes is common.[4][6] |
| Suboptimal Reagent Ratio | Ensure a sufficient excess of the derivatization reagent is used. For silylation with BSTFA, a reagent to analyte ratio of at least 2:1 per active hydrogen is recommended. For esterification, using the alcohol as the solvent ensures a large excess. |
| Incorrect pH (for some methods) | While not the primary factor for silylation and standard esterification, for other derivatization techniques, ensuring the optimal pH for the reaction is critical.[10] |
Issue 2: Peak Tailing in GC-MS Chromatogram
| Possible Cause | Solution |
| Incomplete Derivatization | Underivatized or partially derivatized isoorotic acid will have poor chromatographic behavior. Re-optimize the derivatization conditions (time, temperature, reagent ratio) to ensure complete reaction. |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can interact with the derivatized analyte. Use a deactivated liner and a high-quality, inert GC column. Regular maintenance, including cleaning the injector and trimming the column, is essential. |
| Hydrolysis of Derivative | Silylated derivatives can be hydrolyzed back to the original compound in the presence of moisture. Ensure the entire system, from sample preparation to injection, is free of moisture. |
Issue 3: Presence of Multiple Peaks for the Derivatized Analyte
| Possible Cause | Solution |
| Formation of Multiple Derivatives | Isoorotic acid has multiple active sites. Incomplete silylation can lead to a mixture of partially and fully derivatized products. Optimize the reaction conditions to favor the formation of a single, fully derivatized product. |
| Isomerization | Although less common for isoorotic acid, some molecules can isomerize under harsh derivatization conditions. Consider using milder reaction conditions if isomerization is suspected. |
| Side Reactions | The derivatization reagent may react with other components in the sample matrix, leading to interfering peaks. Proper sample clean-up before derivatization is crucial. |
Experimental Protocols
The following are generalized experimental protocols for the derivatization of isoorotic acid. These should be considered as starting points and may require optimization for specific applications and instrumentation.
Protocol 1: Silylation using BSTFA
This protocol describes the formation of the trimethylsilyl (TMS) derivative of isoorotic acid.
-
Sample Preparation: Accurately weigh 1-5 mg of isoorotic acid into a reaction vial. If the sample is in solution, evaporate it to complete dryness under a stream of dry nitrogen or by lyophilization.
-
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 45 minutes in a heating block or oven.
-
Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Esterification to Methyl Ester
This protocol describes the formation of the dimethyl ester of isoorotic acid.
-
Sample Preparation: Place 1-10 mg of isoorotic acid into a round-bottom flask.
-
Reagent Addition: Add 5 mL of anhydrous methanol and carefully add 0.2 mL of concentrated sulfuric acid.[6]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 60 minutes.[6]
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 10 mL of water and 10 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Wash the organic layer with 10 mL of a saturated sodium bicarbonate solution to neutralize the excess acid, followed by 10 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the isoorotic acid methyl ester. Reconstitute in a suitable solvent for GC-MS analysis.
Data Presentation
The following tables provide illustrative examples of how to structure data when optimizing reaction conditions for isoorotic acid derivatization. Note: The data presented here is for illustrative purposes and should be determined experimentally.
Table 1: Optimization of Silylation Reaction Conditions for Isoorotic Acid
| Entry | Reagent | Solvent | Temperature (°C) | Time (min) | Relative Peak Area (%) * |
| 1 | BSTFA + 1% TMCS | Pyridine | 60 | 30 | 85 |
| 2 | BSTFA + 1% TMCS | Pyridine | 70 | 30 | 95 |
| 3 | BSTFA + 1% TMCS | Pyridine | 80 | 30 | 98 |
| 4 | BSTFA + 1% TMCS | Pyridine | 70 | 45 | 100 |
| 5 | BSTFA + 1% TMCS | Pyridine | 70 | 60 | 99 |
| 6 | MSTFA | Pyridine | 70 | 45 | 97 |
*Relative Peak Area of the fully derivatized isoorotic acid peak, normalized to the highest observed peak area.
Table 2: Optimization of Esterification Reaction Conditions for Isoorotic Acid
| Entry | Alcohol | Catalyst | Temperature (°C) | Time (min) | Yield (%) * |
| 1 | Methanol | H₂SO₄ | Reflux (65) | 45 | 75 |
| 2 | Methanol | H₂SO₄ | Reflux (65) | 60 | 88 |
| 3 | Methanol | H₂SO₄ | Reflux (65) | 90 | 92 |
| 4 | Butanol | H₂SO₄ | Reflux (118) | 60 | 85 |
| 5 | Methanol | HCl | Reflux (65) | 60 | 82 |
*Yield determined by a suitable analytical method after work-up and purification.
Visualizations
The following diagrams illustrate the experimental workflows for the derivatization of isoorotic acid.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Analytical derivatization-a tool for determination of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
Technical Support Center: 2,4-Dihydroxypyrimidine-5-carboxylic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the purification of 2,4-Dihydroxypyrimidine-5-carboxylic acid (also known as 5-carboxyuracil or isoorotic acid).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, side-products from competing reactions, and degradation products. For instance, if synthesized from 5-methyluracil, unreacted starting material may be present. Over-oxidation during synthesis can also lead to related byproducts. Incomplete hydrolysis of an ester precursor is another potential source of impurities.
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound. A common setup involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid to ensure good peak shape. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Problem 1: The compound does not dissolve in the hot solvent.
-
Cause: The chosen solvent is not suitable, or an insufficient volume of solvent has been used.
-
Solution:
-
Ensure the solvent is at its boiling point.
-
Gradually add more hot solvent until the compound dissolves.
-
If the compound remains insoluble even with a large volume of hot solvent, a different solvent or a solvent mixture should be selected. Based on solubility data, water or ethanol are poor solvents, while Dimethyl Sulfoxide (DMSO) is a good solvent. A mixture of a good solvent (like DMSO) with a poor solvent (like water or ethanol) could be effective for recrystallization.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Cause: The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point. This can also be caused by the presence of significant impurities.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly. Insulating the flask can promote gradual cooling.
-
If the problem persists, consider a preliminary purification step like acid-base extraction to remove major impurities before recrystallization.
-
Problem 3: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently saturated, or crystal nucleation has not initiated.
-
Solution:
-
If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
Add a "seed crystal" of pure this compound to the cooled solution.
-
Acid-Base Extraction
This technique separates acidic compounds from neutral or basic impurities by exploiting the change in solubility of the carboxylic acid upon deprotonation.
Problem: Low recovery of the product after acidification.
-
Cause: Incomplete extraction into the aqueous basic phase, or incomplete precipitation upon acidification. The pKa of the carboxylic acid must be considered for efficient extraction.
-
Solution:
-
Ensure the pH of the aqueous phase during extraction is sufficiently basic (at least 2 pH units above the pKa of the carboxylic acid) to fully deprotonate it. A common choice is a dilute sodium hydroxide or sodium bicarbonate solution.
-
Perform multiple extractions with the basic solution to ensure complete transfer of the carboxylate salt to the aqueous layer.
-
During precipitation, ensure the aqueous solution is acidified to a pH well below the pKa of the carboxylic acid (at least 2 pH units below) to ensure complete protonation and precipitation. Chilling the solution can further decrease the solubility and improve recovery.
-
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline. The ideal solvent system may require some optimization.
-
Solvent Selection: Based on known solubility, a mixed solvent system is recommended. A good starting point is a mixture of Dimethylformamide (DMF) or DMSO (solvents in which it is soluble) and water or ethanol (solvents in which it is insoluble).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., DMF) and heat the mixture gently with stirring until the solid dissolves completely.
-
Crystallization: While the solution is still hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify it.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Protocol 2: Column Chromatography
For the purification of derivatives of 5-carboxyuracil, silica gel chromatography has been shown to be effective.[1] This method can be adapted for the parent compound.
-
Stationary Phase: Prepare a column packed with silica gel.
-
Mobile Phase: A mixture of a non-polar solvent and a polar solvent is typically used. For 5-carboxyuracil derivatives, a gradient of chloroform and methanol has been used.[1] A similar system, such as dichloromethane and methanol, could be effective. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry silica with the adsorbed compound is loaded onto the top of the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 31 mg/mL | [2] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common problems encountered during recrystallization.
References
Technical Support Center: 2,4-Dihydroxypyrimidine-5-carboxylic acid
Welcome to the technical support center for 2,4-Dihydroxypyrimidine-5-carboxylic acid (also known as Uracil-5-carboxylic acid or Isoorotic acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
While specific kinetic data for this compound is not extensively available in public literature, its stability can be inferred from its structural analogs, orotic acid (uracil-6-carboxylic acid) and uracil. Generally, pyrimidine derivatives can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, and UV light. For optimal stability, it is recommended to prepare solutions fresh and store them under appropriate conditions. Stock solutions in DMSO are reported to be stable for up to one month at -20°C and up to six months at -80°C.
Q2: What are the recommended storage conditions for solutions of this compound?
For short-term storage (days), aqueous solutions should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to store aliquots of stock solutions (e.g., in DMSO) at -20°C or -80°C to minimize freeze-thaw cycles. The container should be tightly sealed to prevent solvent evaporation and contamination.
Q3: What is the solubility of this compound?
This compound is sparingly soluble in water, with a reported solubility of 1.8 g/L at 20°C. It is soluble in DMSO. For aqueous buffers, solubility can be pH-dependent.
Q4: How does pH affect the stability of pyrimidine carboxylic acids?
The stability of pyrimidine derivatives can be significantly influenced by pH. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions. For its structural isomer, orotic acid, stability is generally greater in neutral to slightly acidic conditions. It is crucial to determine the optimal pH range for your specific application through stability studies.
Q5: Is this compound sensitive to light?
Many pyrimidine-based compounds exhibit photosensitivity. Therefore, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or during experiments involving prolonged light exposure.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Difficulty in dissolving the compound in aqueous buffer.
-
Possible Cause 1: Low intrinsic solubility.
-
Solution: Due to its limited water solubility, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
Possible Cause 2: pH of the buffer.
-
Solution: As a carboxylic acid, the solubility of this compound is pH-dependent. Try adjusting the pH of your buffer. Increasing the pH above the pKa of the carboxylic acid group will deprotonate it, which generally increases aqueous solubility.
-
-
Possible Cause 3: Compound purity.
-
Solution: Impurities can affect solubility. Verify the purity of your compound using analytical techniques such as HPLC or NMR.
-
Issue 2: Precipitation of the compound from solution over time.
-
Possible Cause 1: Supersaturation.
-
Solution: This can occur when a stock solution in an organic solvent is diluted into an aqueous buffer where the compound has lower solubility. Ensure the final concentration in the aqueous medium is below its solubility limit under those conditions. Gentle warming and sonication can help in initial dissolution, but precipitation may still occur upon cooling or standing if the solution is supersaturated.
-
-
Possible Cause 2: Change in temperature or pH.
-
Solution: A decrease in temperature can reduce solubility. If experiments are conducted at a lower temperature than the solution preparation, precipitation may occur. Similarly, a shift in pH can alter the ionization state and solubility. Maintain consistent temperature and pH throughout your experiment.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Degradation of the compound in solution.
-
Solution: If solutions are not prepared fresh or are stored improperly, the compound may degrade, leading to a lower effective concentration and variability in results. Prepare fresh solutions for each experiment or validate the stability of your stored solutions under your specific experimental conditions (e.g., temperature, light exposure, and duration).
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Solution: Especially at low concentrations, the compound may adsorb to the surfaces of plastic or glass containers. Consider using low-adsorption microplates or tubes.
-
Data Presentation
Direct quantitative stability data for this compound is limited. The following tables provide stability data for structurally related compounds, Orotic Acid (an isomer) and Uracil (the parent pyrimidine), which can serve as an estimation. Note: These values are for reference and may not be fully representative of the stability of this compound.
Table 1: Estimated Stability of Orotic Acid in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) | Degradation Products |
| 1 | 90 | ~ 20 hours | Decarboxylation to Uracil |
| 7 | 90 | > 100 hours | - |
| 13 | 90 | ~ 50 hours | Ring opening products |
Table 2: Estimated Stability of Uracil in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) | Degradation Products |
| 7 | 100 | ~ 12 years | Hydrolytic products |
| 1 | 100 | Shorter than neutral pH | Hydrolytic products |
| 13 | 100 | Shorter than neutral pH | Ring opening products |
Experimental Protocols
To rigorously assess the stability of this compound in your specific experimental solution, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the extent of degradation over time.
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to a final concentration of approximately 1 mg/mL in three different aqueous solutions: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).[1][2]
-
Incubation: Incubate aliquots of each solution at a controlled temperature, for example, 50-70°C.[1] It is also recommended to run a parallel experiment at room temperature.
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples to prevent further degradation before analysis. For example, the HCl sample can be neutralized with an equivalent amount of NaOH, and the NaOH sample with HCl.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Interpretation: Quantify the peak area of the parent compound at each time point. Calculate the percentage of degradation and determine the degradation kinetics.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column and Mobile Phase Selection: Use a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[3] Develop a mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol), that provides good separation of the parent peak from any degradation products.[3]
-
Wavelength Detection: Determine the optimal UV wavelength for detection by scanning the UV spectrum of the compound. A wavelength of approximately 225 nm is often suitable for pyrimidine derivatives.[3]
-
Method Validation: Validate the HPLC method for specificity by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound remaining in the stability samples.
Visualizations
The following diagrams illustrate workflows and pathways relevant to the study of this compound.
Caption: Experimental workflow for a forced degradation (hydrolysis) study.
References
Troubleshooting common problems in Fischer esterification of carboxylic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer esterification of carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Fischer esterification?
A1: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] It is a reversible equilibrium reaction.[1][3] To achieve a high yield of the ester, the equilibrium must be shifted towards the product side.[1][3] This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[1][3]
Q2: What are the most common acid catalysts used, and how do I choose one?
A2: Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[1][4] Lewis acids such as scandium(III) triflate can also be employed.[4]
-
Sulfuric acid is a strong catalyst and also acts as a dehydrating agent, helping to drive the equilibrium forward.[5]
-
p-Toluenesulfonic acid (TsOH) is a solid, making it easier to handle than liquid acids, and is effective for many standard esterifications.
-
For substrates that are sensitive to strong acids, milder catalysts may be necessary.[4]
Q3: How can I monitor the progress of my Fischer esterification reaction?
A3: Several techniques can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively observe the disappearance of the starting materials (carboxylic acid and alcohol) and the appearance of the ester product.
-
Gas Chromatography (GC): For volatile esters, GC can be used to quantify the amounts of reactants and products in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the appearance of characteristic peaks for the ester product and the disappearance of reactant peaks.
Q4: What are the typical work-up and purification procedures for Fischer esterification?
A4: A standard work-up procedure involves:
-
Cooling the reaction mixture.
-
Diluting the mixture with an organic solvent (e.g., ethyl acetate).
-
Washing the organic layer with water to remove the excess alcohol and some of the acid catalyst.
-
Washing with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the remaining acid catalyst and unreacted carboxylic acid.[6][7]
-
Washing with brine (saturated NaCl solution) to remove residual water.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[6]
-
Removing the solvent under reduced pressure.
The crude ester can then be purified by distillation or column chromatography.[8]
Troubleshooting Guides
Problem 1: Low or No Ester Yield
A low yield of the desired ester is one of the most common issues in Fischer esterification. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Equilibrium not favoring products | Use a large excess of the alcohol (often as the solvent) to shift the equilibrium.[1][3] A 10-fold excess of alcohol can significantly increase the yield.[1] Remove water as it is formed using a Dean-Stark apparatus, molecular sieves, or a drying agent.[1][3] |
| Insufficient or inactive catalyst | Use a fresh batch of a strong acid catalyst like H₂SO₄ or TsOH.[1] Ensure the catalyst has not been deactivated by moisture. |
| Low reaction temperature | Increase the reaction temperature. Fischer esterifications are typically run at reflux.[6][9] The specific temperature will depend on the boiling point of the alcohol or solvent used. |
| Steric hindrance | For sterically hindered carboxylic acids or alcohols, reaction rates can be very slow.[4][10] Increase the reaction time, use a higher boiling point solvent to increase the reaction temperature, or consider a different esterification method (e.g., using an acyl chloride). |
| Premature reaction quenching | Ensure that all glassware is dry and that the reagents and solvents used are anhydrous, as water can shift the equilibrium back to the starting materials.[1] |
Problem 2: Incomplete Reaction (Presence of Starting Materials)
If you observe significant amounts of unreacted carboxylic acid or alcohol after the expected reaction time, consider the following:
| Potential Cause | Recommended Solution |
| Insufficient reaction time | The reaction may not have reached equilibrium.[4] Extend the reaction time and continue to monitor its progress. |
| Inefficient water removal | If using a Dean-Stark trap, ensure it is set up correctly and that the azeotropic solvent is appropriate for the reaction temperature. If using drying agents, ensure they are activated and used in sufficient quantity. |
| Catalyst deactivation | The acid catalyst can be neutralized by basic impurities in the starting materials or solvents. Add a fresh portion of the catalyst. |
Problem 3: Formation of Side Products
The formation of side products can complicate purification and reduce the yield of the desired ester.
| Side Product | Cause | Prevention and Mitigation |
| Ether (from alcohol) | Dehydration of the alcohol at high temperatures in the presence of a strong acid. | Use a lower reaction temperature if possible, or a milder acid catalyst. This is more common with secondary and tertiary alcohols. |
| Alkene (from tertiary alcohol) | Elimination reaction of tertiary alcohols is favorable under acidic conditions.[4][10] | Fischer esterification is generally not suitable for tertiary alcohols.[4][10] Consider alternative esterification methods. |
| Polymerization | For hydroxy acids, intermolecular esterification can lead to polyesters. | Use dilute conditions to favor intramolecular cyclization (lactone formation) over intermolecular polymerization. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and their impact on yield for Fischer esterification.
Table 1: Effect of Reactant Ratio on Yield
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Yield (%) | Reference |
| Acetic Acid | Ethanol | 1:1 | 65 | [1] |
| Acetic Acid | Ethanol | 1:10 | 97 | [1] |
| Acetic Acid | Ethanol | 1:100 | 99 | [1] |
Table 2: Typical Reaction Conditions
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Notes |
| H₂SO₄ | 1-5 | 60-120 (Reflux) | 1-10 | A strong and effective catalyst.[4] |
| p-TsOH | 1-5 | 80-140 (Reflux) | 2-24 | A solid catalyst, easier to handle.[6] |
| Lewis Acids | 1-10 | 80-120 | 4-24 | Milder conditions for sensitive substrates.[4] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq).
-
Add the alcohol. If the alcohol is a liquid, it can be used in excess as the solvent (5-10 eq). If the alcohol is a solid, dissolve the carboxylic acid and alcohol in a suitable inert solvent (e.g., toluene).
-
Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1-5 mol%).
-
Heat the reaction mixture to reflux and stir for the desired amount of time, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the work-up and purification as described in the FAQs.
Protocol 2: Water Removal using a Dean-Stark Apparatus
The Dean-Stark apparatus is used to remove water azeotropically during the reaction, driving the equilibrium towards the ester product.[1][3]
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Add the carboxylic acid, alcohol, a solvent that forms an azeotrope with water (e.g., toluene), and the acid catalyst to the flask.
-
Fill the Dean-Stark trap with the azeotropic solvent.
-
Heat the reaction mixture to reflux. The vapor, containing the solvent and water, will condense and collect in the trap.
-
As the condensate cools, the water (being denser than toluene) will separate and collect at the bottom of the trap, while the solvent will overflow and return to the reaction flask.
-
Continue the reaction until no more water is collected in the trap.
Protocol 3: Drying of Solvents and Reagents
The presence of water can significantly reduce the yield of a Fischer esterification. Therefore, it is crucial to use anhydrous solvents and reagents.
-
Alcohols: Primary and secondary alcohols can be dried over activated 3Å or 4Å molecular sieves.
-
Solvents (e.g., Toluene): Toluene can be dried by distillation from sodium-benzophenone or by standing over activated molecular sieves.
-
Drying Agents for Work-up: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used to dry the organic extract after the aqueous work-up. Add the drying agent to the organic solution, swirl, and let it stand until the solution is clear. Filter off the drying agent before removing the solvent.
Visualizations
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Caption: Logical relationships of water removal techniques in Fischer esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. byjus.com [byjus.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Video: Esterification - Concept [jove.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Workup Procedures for 2,4-Dihydroxypyrimidine-5-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dihydroxypyrimidine-5-carboxylic acid (also known as Uracil-5-carboxylic acid or Isoorotic acid).
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to reaction workup?
A1: Understanding the fundamental properties of this compound is crucial for designing effective workup and purification strategies. Key properties are summarized in the table below.
| Property | Value | Implication for Workup |
| Appearance | White to slightly yellow crystalline powder[1] | The color of the isolated solid can be a preliminary indicator of purity. |
| Melting Point | 283 °C (decomposes) | High melting point suggests thermal stability at typical workup temperatures. |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol[2][3] | Limited solubility in common organic solvents and water necessitates careful solvent selection for extraction and crystallization. |
| pKa | 5.08 ± 0.20 (Predicted)[1] | The carboxylic acid group will be deprotonated at pH > ~5, rendering the molecule water-soluble as its carboxylate salt. This is key for acid-base extractions. |
Q2: My product, this compound, is "oiling out" during crystallization instead of forming a solid. What should I do?
A2: "Oiling out" is a common issue with polar molecules and can be caused by several factors:
-
High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.
-
Inappropriate solvent system: The solvent may be too good a solvent, preventing crystal lattice formation.
-
Cooling rate is too fast: Rapid cooling can lead to precipitation of a supersaturated solution as an oil rather than crystals.
To address this, you can try the following:
-
Solvent Screening: Experiment with different solvent systems. Given its poor solubility in single solvents, a mixed solvent system might be necessary.
-
Slow Cooling: Allow the crystallization solution to cool to room temperature slowly, and then transfer it to a refrigerator.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystal formation.
-
Seeding: If you have a small amount of pure solid, add a seed crystal to the solution to initiate crystallization.
Q3: How can I effectively remove unreacted starting materials or polar byproducts from my crude this compound?
A3: Due to the polar nature of the product, purification can be challenging. Here are a few strategies:
-
Acid-Base Extraction: This is a powerful technique for separating carboxylic acids. Dissolve the crude product in an organic solvent in which the impurities are soluble. Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and move it into the aqueous layer as the sodium salt. The organic layer containing the impurities can then be discarded. Acidifying the aqueous layer will then precipitate the pure product.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective purification method.
-
Column Chromatography: While challenging for very polar compounds, silica gel chromatography can be used. A polar mobile phase, potentially with a small amount of acid (e.g., acetic acid or formic acid) or a gradient elution, may be required.
Troubleshooting Guides
Issue 1: Low Recovery After Aqueous Workup
| Symptom | Possible Cause | Troubleshooting Step |
| Very little or no precipitate forms upon acidification of the basic aqueous extract. | The product is partially soluble in the acidic aqueous phase. | After initial precipitation and filtration, extract the acidic filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product. |
| Incomplete extraction from the initial reaction mixture. | Ensure thorough mixing during the initial extraction steps. Perform multiple extractions with smaller volumes of solvent. | |
| Product degraded during workup. | Avoid excessively high temperatures or prolonged exposure to strong acids or bases. |
Issue 2: Difficulty with Filtration
| Symptom | Possible Cause | Troubleshooting Step |
| The precipitated product is very fine and passes through the filter paper. | Rapid precipitation leading to small particle size. | Cool the solution slowly during crystallization to encourage the growth of larger crystals. Use a finer porosity filter paper or a Buchner funnel with a celite pad. |
| The product forms a gelatinous precipitate that clogs the filter. | High concentration of the product or presence of polymeric impurities. | Dilute the mixture with more solvent before filtration. Consider centrifugation as an alternative to filtration. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workup
This protocol is suitable for reactions where this compound is the product and needs to be separated from non-acidic organic impurities.
-
Quenching: Cool the reaction mixture to room temperature. If applicable, quench the reaction with water or a suitable quenching agent.
-
Solvent Addition: Add an organic solvent in which the impurities are soluble but the product has limited solubility (e.g., ethyl acetate or dichloromethane).
-
Extraction: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower organic layer. Collect the upper aqueous layer containing the sodium salt of the product.
-
Back-Extraction (Optional): To remove any remaining impurities, wash the aqueous layer with a fresh portion of the organic solvent.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2). The product should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, DMSO, or mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the acid-base extraction workup of this compound.
Caption: Troubleshooting decision tree for common workup issues.
References
Preventing byproduct formation in the synthesis of Uracil-5-carboxylic acid derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of uracil-5-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing uracil-5-carboxylic acid?
A1: Common synthetic strategies for uracil-5-carboxylic acid include the condensation of urea with a substituted propiolic acid or the cyclization of a 3-amino-2-(alkoxycarbonyl)acrylamide derivative. Another approach involves the direct carboxylation of uracil, although this can present challenges with regioselectivity and yield. A widely used laboratory synthesis involves the condensation of malic acid with urea in fuming sulfuric acid to produce uracil, which can then be carboxylated.[1]
Q2: What are the typical byproducts I might encounter during the synthesis of uracil-5-carboxylic acid derivatives?
A2: Byproduct formation is dependent on the specific synthetic route. In syntheses involving the cyclization of substituted acrylamides, incomplete cyclization can leave starting materials in the final product. During the synthesis of derivatives from 6-aminouracils, the regioselectivity of reactions can be an issue, potentially leading to the formation of 6-carboxamido isomers alongside the desired 5-carboxamido products.[2] Over-chlorination can lead to dichlorinated pyrimidines when using chlorinating agents.[3] In syntheses starting from substituted ureas, self-condensation of the urea derivative can occur.
Q3: How can I purify the final uracil-5-carboxylic acid derivative?
A3: Purification strategies depend on the properties of the desired product and the impurities present. Recrystallization from a suitable solvent such as ethanol, water, or a mixture of dimethylformamide (DMF) and ethanol is a common method.[4] For acidic products, purification can be achieved by dissolving the crude product in an aqueous base, washing with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the purified carboxylic acid. Column chromatography is also a powerful technique for separating the desired product from closely related byproducts.[2]
Q4: My yield is consistently low. What are the common reasons for this?
A4: Low yields can be attributed to several factors. Incomplete reactions are a frequent cause, which can be addressed by optimizing reaction time, temperature, or the stoichiometry of reactants.[3] Side reactions, as mentioned in Q2, can consume starting materials and reduce the yield of the desired product. Product decomposition during workup or purification is another possibility, especially if harsh acidic or basic conditions or high temperatures are used. The purity of starting materials is also crucial; impurities can interfere with the reaction and lead to lower yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of uracil-5-carboxylic acid derivatives.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC after reaction, indicating a mixture of products. | - Side reactions: Formation of regioisomers or other byproducts. - Incomplete reaction: Presence of starting materials. | - Optimize reaction conditions: Adjust temperature, reaction time, or catalyst to favor the desired product. - Purification: Employ column chromatography for separation of isomers. Recrystallization may also be effective if the solubility of the products differs significantly. |
| The product is discolored (e.g., yellow or brown). | - Impurities in starting materials. - Degradation of product or reagents. - Charring at high temperatures. | - Purify starting materials: Ensure the purity of all reactants and solvents before use. - Purification of the product: Recrystallization, potentially with the use of activated charcoal, can remove colored impurities. - Control reaction temperature: Avoid excessive heating during the reaction and workup. |
| Difficulty in isolating the product from the reaction mixture. | - Product is highly soluble in the reaction solvent. - Formation of a stable salt. | - Solvent removal: If the product is soluble, remove the solvent under reduced pressure and attempt to precipitate the product by adding a non-solvent. - pH adjustment: If the product is an acid or base, adjust the pH of the aqueous solution to its isoelectric point to induce precipitation. |
| Formation of an insoluble precipitate during the reaction. | - Product is insoluble in the reaction solvent. - Formation of an insoluble byproduct or polymer. | - Change of solvent: Use a solvent in which all components are soluble at the reaction temperature. - Dilution: Increase the volume of the solvent to maintain solubility. - Hot filtration: If the precipitate is an impurity, it may be removed by hot filtration if the desired product remains in solution. |
Experimental Protocols
Synthesis of 6-amino-5-carboxamidouracil Derivatives[2]
This protocol describes a general method for the synthesis of 6-amino-5-carboxamidouracil derivatives, which are precursors for 8-substituted xanthines.
Materials:
-
Substituted 5,6-diaminouracil
-
Substituted carboxylic acid
-
Propylphosphonic anhydride (T3P®)
-
Ethyl acetate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Suspend the 5,6-diaminouracil derivative (1.0 eq) in a mixture of ethyl acetate and DMF.
-
Add the carboxylic acid (1.1 eq) and DIPEA (3.0 eq) to the suspension.
-
Add a 50% solution of T3P® in ethyl acetate (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration, wash with water and a small amount of cold ethyl acetate.
-
Dry the product under vacuum.
Quantitative Data:
| Starting 5,6-Diaminouracil | Starting Carboxylic Acid | Product | Yield (%) | Purity (%) |
| 1,3-dimethyl-5,6-diaminouracil | Bamifylline precursor acid | Precursor of Bamifylline | 85 | 99 |
| 5,6-diamino-1,3-diethyluracil | Istradefylline precursor acid | Precursor of Istradefylline | 70 | 97 |
| 3-ethyl-5,6-diaminouracil | 4-sulfamoylbenzoic acid | N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-sulfamoylbenzamide | 78 | >95 |
| 3-ethyl-5,6-diaminouracil | 2-phenylcyclopropanecarboxylic acid | N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylcyclopropanecarboxamide | 89 | >95 |
Visualizations
Experimental Workflow: Synthesis of 6-amino-5-carboxamidouracils
Caption: Workflow for the synthesis of 6-amino-5-carboxamidouracil derivatives.
Signaling Pathway: Adenosine A2A Receptor Antagonism
Uracil-5-carboxylic acid derivatives are precursors to potent antagonists of the adenosine A2A receptor, such as istradefylline, which is used in the treatment of Parkinson's disease. The diagram below illustrates the canonical signaling pathway of the A2A receptor and its inhibition.
Caption: Adenosine A2A receptor signaling and its inhibition by uracil derivatives.
References
- 1. Uracil - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dihydroxypyrimidine-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as 5-carboxyuracil. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Ensure the reaction temperature is optimal and stable.- Check the purity and stoichiometry of all reagents. |
| Side reactions consuming starting materials. | - Adjust the reaction temperature to minimize the formation of byproducts.- In the case of oxidation of 5-methyluracil, an excess of the oxidizing agent can lead to over-oxidation. Carefully control the stoichiometry. | |
| Product loss during workup and purification. | - Optimize the crystallization process by selecting an appropriate solvent and controlling the cooling rate.- During filtration, ensure the complete transfer of the product and wash the filter cake with a minimal amount of cold solvent to reduce dissolution. | |
| Product is Impure (Discolored, Broad Melting Point) | Presence of unreacted starting materials. | - Monitor the reaction to ensure it goes to completion.- Optimize the purification process, such as recrystallization, to effectively remove starting materials. |
| Formation of byproducts. | - Adjust reaction conditions (temperature, stoichiometry) to disfavor byproduct formation.- Employ appropriate purification techniques. For instance, if byproducts are more soluble in a particular solvent, use that solvent for washing the crude product. | |
| Degradation of the product. | - Avoid excessive heat during reaction and purification, as decarboxylation can occur at high temperatures. | |
| Difficulty in Product Isolation/Crystallization | Product is too soluble in the reaction solvent. | - After the reaction, cool the mixture to a lower temperature to induce precipitation.- If the product is highly soluble, consider adding a co-solvent in which the product is less soluble to initiate crystallization. |
| Formation of an oil instead of a solid. | - Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product to the solution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing this compound?
A1: Two of the most promising methods for scaling up the synthesis are the oxidation of 5-methyluracil and the condensation of a diethyl malonate derivative with urea. The choice between these methods often depends on the availability and cost of the starting materials, as well as the desired scale of production.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials and the formation of the product.
Q3: What are the critical safety precautions to consider when scaling up this synthesis?
A3: When scaling up, it is crucial to conduct a thorough risk assessment. For the oxidation of 5-methyluracil, which often uses strong oxidizing agents like hydrogen peroxide at elevated temperatures and pressures, the use of an autoclave requires strict adherence to safety protocols to prevent over-pressurization. For syntheses involving flammable organic solvents, ensure proper ventilation and grounding of equipment to prevent fires. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Q4: What are the key parameters to control during the crystallization process for purification?
A4: The key parameters for successful crystallization include the choice of solvent, the cooling rate, and agitation. The solvent should be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A slow cooling rate generally favors the formation of larger, purer crystals. Gentle agitation can improve heat transfer and lead to a more uniform crystal size.
Q5: Can I use alternative oxidizing agents for the conversion of 5-methyluracil?
A5: While hydrogen peroxide is a common choice, other oxidizing agents can be explored. However, any change in the oxidizing agent will require a thorough optimization of the reaction conditions, including temperature, pressure, and reaction time. It is also important to consider the safety and environmental impact of any alternative reagents.
Data Presentation
Comparison of Synthesis Methods
| Parameter | Method 1: Oxidation of 5-Methyluracil | Method 2: Condensation of Diethyl Malonate Derivative and Urea |
| Starting Materials | 5-Methyluracil, Hydrogen Peroxide | Diethyl malonate derivative (e.g., diethyl 2-formyl-3-oxosuccinate), Urea |
| Typical Yield | High (can be >90%)[1][2] | Moderate to Good |
| Purity | High (can be >99%)[1][2] | Generally requires purification |
| Scalability | Readily scalable, but requires specialized equipment (autoclave). | Potentially highly scalable with standard chemical reactors. |
| Key Advantages | High yield and purity in a single step from a readily available precursor. | Utilizes inexpensive and common starting materials. |
| Key Disadvantages | Requires high pressure and temperature, and careful handling of a strong oxidizing agent. | May involve multiple steps to prepare the malonic ester derivative and requires careful optimization of the condensation reaction. |
Experimental Protocols
Method 1: Synthesis of this compound from 5-Methyluracil[1][2][3]
This protocol describes a large-scale synthesis of this compound by the oxidation of 5-methyluracil.
Materials:
-
5-Methyluracil (100 g)
-
Deionized water (300 mL)
-
30% Hydrogen peroxide solution (35 mL)
-
1-Hydroxy-1,2,3-benzotriazin-4(3H)-one (15 g)
-
Catalyst (e.g., a pre-prepared catalyst as described in the source literature) (35 g)
-
Oxygen gas
Equipment:
-
Autoclave reactor
-
Stirrer
-
Heating system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To an autoclave reactor, add 100 g of 5-methyluracil and 300 mL of deionized water.
-
Add 35 mL of a 30% hydrogen peroxide solution to the reactor.
-
Add 15 g of 1-hydroxy-1,2,3-benzotriazin-4(3H)-one and 35 g of the pre-prepared catalyst.
-
Seal the autoclave and replace the atmosphere inside with oxygen.
-
Heat the reaction mixture to 130°C and maintain this temperature for 3 hours with stirring.
-
After the reaction is complete, cool the reactor to room temperature.
-
Filter the reaction mixture to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Pour the concentrated solution into an ice-water mixture to induce crystallization.
-
Collect the white solid product by filtration, wash with cold deionized water, and dry under vacuum.
Expected Yield: Approximately 150 g (96.1% yield).[1][2]
Purity: 99.3% as determined by HPLC.[1][2]
Method 2: General Procedure for the Synthesis of Pyrimidine-5-carboxylic Acid Derivatives from Diethyl Malonate and Urea
This protocol outlines a general approach for the synthesis of pyrimidine derivatives, which can be adapted for this compound.
Materials:
-
A suitable diethyl malonate derivative (e.g., diethyl 2-formyl-3-oxosuccinate)
-
Urea
-
Sodium ethoxide (or another suitable base)
-
Ethanol (anhydrous)
-
Hydrochloric acid (for acidification)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Stirring plate with heating mantle
-
Apparatus for filtration
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask.
-
To this solution, add the diethyl malonate derivative, followed by urea.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., water or an alcohol-water mixture).
Visualizations
Caption: Experimental workflow for the synthesis via oxidation of 5-methyluracil.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: HPLC Method Development for Isoorotic Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of High-Performance Liquid Chromatography (HPLC) methods for the analysis of isoorotic acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of isoorotic acid?
A1: A common starting point for the analysis of isoorotic acid, a polar compound, is reversed-phase HPLC. Due to its high polarity, a standard C18 column may provide minimal retention.[1] Therefore, a C18 column designed for aqueous mobile phases or a polar-embedded column is recommended. The mobile phase is typically a combination of an acidic aqueous buffer (e.g., phosphate or formate buffer at a low pH) and an organic solvent like acetonitrile.[1][2]
Q2: Which column is best suited for isoorotic acid analysis?
A2: For polar analytes like isoorotic acid, C18 columns that are stable in highly aqueous mobile phases are a good choice.[3][4] Look for columns described as "aqueous C18" or "polar-embedded." These columns are designed to prevent phase collapse, which can occur with 100% aqueous mobile phases on traditional C18 columns, leading to a significant loss of retention over time.[3]
Q3: What is the optimal mobile phase composition?
A3: The mobile phase should be acidic to suppress the ionization of the carboxylic acid group of isoorotic acid, thereby increasing its retention on a reversed-phase column. A common approach is to use a buffer, such as phosphate or formate, with a pH between 2.5 and 3.5.[1][5] The organic component is typically acetonitrile, and the initial percentage can be low (e.g., 5-10%) and then adjusted to achieve the desired retention time and resolution.
Q4: What detection wavelength should be used for isoorotic acid?
A4: Isoorotic acid has a UV absorbance maximum at approximately 278-280 nm.[1][5] Using a wavelength in this range generally provides good sensitivity and selectivity, helping to minimize interference from other components in the sample matrix.[1]
Q5: How should I prepare my samples for analysis?
A5: For aqueous samples, simple dilution with the mobile phase and filtration through a 0.45 µm filter is often sufficient. For more complex matrices like biological fluids, a protein precipitation step is usually necessary. This can be achieved by adding a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.[5] The resulting supernatant can then be diluted and filtered before injection.
Experimental Protocol: A Representative HPLC Method
This protocol provides a starting point for the HPLC analysis of isoorotic acid. Optimization will likely be necessary for your specific instrumentation and sample matrix.
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column suitable for polar analytes (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile, water, and phosphoric acid
-
Isoorotic acid reference standard
-
0.45 µm syringe filters
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v). To prepare, add 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (polar-embedded or aqueous compatible), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 95% Mobile Phase A, 5% Mobile Phase B (adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of isoorotic acid reference standard and dissolve it in the mobile phase to create a stock solution. Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
-
Sample Solution: Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve. For complex samples, perform a sample clean-up procedure such as protein precipitation followed by centrifugation and filtration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the isoorotic acid peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the amount of isoorotic acid in the sample by comparing the peak area to a calibration curve generated from the standards.
Quantitative Data Summary
The following table summarizes representative quantitative data that could be expected from a validated HPLC method for isoorotic acid. These values are for illustrative purposes and may vary depending on the specific method and instrumentation used.
| Parameter | Typical Value | Description |
| Retention Time (t_R) | 3 - 8 minutes | The time it takes for isoorotic acid to elute from the column. |
| Resolution (R_s) | > 2.0 (from orotic acid) | A measure of the separation between the isoorotic acid peak and the peak of its isomer, orotic acid. A value greater than 1.5 indicates baseline separation.[6] |
| Limit of Detection (LOD) | 0.05 µg/mL | The lowest concentration of isoorotic acid that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 µg/mL | The lowest concentration of isoorotic acid that can be accurately and precisely quantified. |
| Linearity (r²) | > 0.999 | A measure of how well the calibration curve fits a linear regression. |
| Precision (%RSD) | < 2% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
| Accuracy (% Recovery) | 98 - 102% | The percentage of the true amount of isoorotic acid that is measured by the method. |
Troubleshooting Guide
Issue: Poor or No Retention of Isoorotic Acid
-
Question: My isoorotic acid peak is eluting very early, close to the void volume. How can I increase its retention time?
-
Answer:
-
Check the Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low enough (typically pH 2.5-3.5) to keep the isoorotic acid in its protonated, less polar form.
-
Reduce the Organic Solvent Percentage: Decrease the concentration of acetonitrile in your mobile phase. For highly polar compounds like isoorotic acid, you may need to use a very low percentage of organic solvent or even a 100% aqueous mobile phase.
-
Use a Suitable Column: If you are using a standard C18 column, it may not be providing enough retention. Switch to a column specifically designed for polar analytes, such as an aqueous C18 or a polar-embedded phase column.[3][4]
-
Issue: Poor Peak Shape (Tailing or Fronting)
-
Question: The isoorotic acid peak is tailing. What could be the cause and how can I fix it?
-
Answer:
-
Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active silanol groups on the silica support of the column. Using a high-purity, end-capped C18 column or a column with low silanol activity can help.[1] Lowering the mobile phase pH can also reduce these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or the injection volume.[1]
-
Mismatch between Sample Solvent and Mobile Phase: Dissolve your sample in the mobile phase whenever possible. If you must use a different solvent, ensure it is weaker (less eluotropic) than your mobile phase.
-
Issue: Inadequate Resolution from Orotic Acid or Other Impurities
-
Question: I am unable to separate the isoorotic acid peak from the orotic acid peak. How can I improve the resolution?
-
Answer:
-
Optimize the Mobile Phase: Small changes in the mobile phase composition can have a significant impact on selectivity. Try adjusting the percentage of acetonitrile or the pH of the buffer. You could also try a different organic modifier, such as methanol, or a different buffer system.
-
Change the Column: Different columns have different selectivities. A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) might provide the necessary resolution.
-
Adjust the Temperature: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks.
-
Visualizations
Caption: Experimental workflow for the HPLC analysis of isoorotic acid.
Caption: Troubleshooting decision tree for isoorotic acid HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatographic determination of orotic acid as its methyl derivative in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 5. The Improved Method for Determination of Orotic Acid in Milk by Ultra-Fast Liquid Chromatography with Optimized Photodiode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2,4-Dihydroxypyrimidine-5-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
2,4-Dihydroxypyrimidine-5-carboxylic acid, more commonly known as orotic acid, is a pivotal intermediate in the de novo biosynthesis of pyrimidines.[1][2] Pyrimidines are fundamental components of DNA and RNA, making their synthesis pathway a critical target for therapeutic intervention, particularly in diseases characterized by rapid cell proliferation such as cancer and autoimmune disorders.[3][4] Orotic acid and its analogs have garnered significant interest in drug discovery for their potential as anticancer, antimicrobial, and antiviral agents.[5][6][7] This guide provides a comparative analysis of the biological activity of orotic acid and its key analogs, supported by experimental data and detailed protocols.
Comparative Biological Activity of Orotic Acid Analogs
The biological activity of orotic acid analogs often stems from their ability to inhibit key enzymes in the pyrimidine biosynthesis pathway, most notably Dihydroorotate Dehydrogenase (DHODH).[3] This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in pyrimidine synthesis.[8] Inhibition of DHODH leads to a depletion of the pyrimidine pool, thereby arresting cell proliferation.[8] The following table summarizes the quantitative biological activity of several DHODH inhibitors, which can be considered functional analogs of orotic acid.
| Compound | Target/Assay | Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| Brequinar | Human DHODH | - | ~20 nM | [3] |
| Brequinar | Cell Growth | MOLM-13 | 0.2 nM | [3] |
| Teriflunomide | Human DHODH | - | 24.5 nM | [3] |
| Leflunomide | Human DHODH | - | >100 µM | [3] |
| AG-636 | Human DHODH | - | 35 nM | [3] |
| DHODH-IN-17 | Human DHODH | - | 0.40 µM | [9] |
| Related Compound 1 | Differentiation | Bone marrow cells | 3 µM | [9] |
| Related Compound 1 | Differentiation | THP-1 | 10.7 µM | [9] |
| Related Compound 1 | Differentiation | U-937 | 6.1 µM | [9] |
| Tenovin 1 | Uridine Uptake Inhibition | - | 0.113 µM | [10] |
| Tenovin 6 | Uridine Uptake Inhibition | - | 0.5004 µM | [10] |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Anti-HIV Activity | AKATA cells | 2.3 µM | [5] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Anti-HIV Activity | AKATA cells | 12 µM | [5] |
In addition to anticancer activity, various derivatives of uracil, the decarboxylated form of orotic acid, have demonstrated a broad spectrum of antimicrobial activities.[11][12] For instance, certain 5-alkyl-6-(4-substituted-1-piperazinyl)uracils have shown potent broad-spectrum antibacterial activity.[11]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many orotic acid analogs is the inhibition of the de novo pyrimidine biosynthesis pathway. A simplified diagram of this pathway, highlighting the role of DHODH, is presented below.
Figure 1: Simplified De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.
A general experimental workflow for evaluating the efficacy of a DHODH inhibitor is outlined below. This workflow typically involves an initial enzymatic assay to determine direct inhibition, followed by cell-based assays to assess the compound's effect on cell proliferation and to confirm the mechanism of action through rescue experiments.
Figure 2: General Experimental Workflow for Evaluating DHODH Inhibitors.
Experimental Protocols
DHODH Enzymatic Assay (Colorimetric)
This assay measures the in vitro inhibitory activity of a compound on human DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[3][9] The decrease in absorbance at 600-650 nm is proportional to DHODH activity.[3][9]
Materials:
-
Recombinant human DHODH
-
Test compound dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[9]
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. A DMSO-only control should be included.
-
In a 96-well plate, add the assay buffer and varying concentrations of the test compound.
-
Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C to allow for inhibitor binding.[3][9]
-
Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) in kinetic mode.[9]
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).[3]
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay
This assay assesses the effect of a DHODH inhibitor on the proliferation of cancer cell lines, which are highly dependent on de novo pyrimidine synthesis.[8]
Materials:
-
Cancer cell line (e.g., MOLM-13, HL-60)
-
Complete cell culture medium
-
Test compound
-
Uridine (for rescue experiments)
-
Cell proliferation reagent (e.g., WST-1, CCK-8, MTT)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and incubate overnight.[3]
-
Prepare serial dilutions of the test compound in the complete medium.
-
Treat the cells with different concentrations of the test compound or a vehicle control (DMSO). For rescue experiments, a parallel set of wells is treated with the test compound in the presence of a high concentration of uridine (e.g., 100 µM).[8][9]
-
Incubate the plates for a specified period (e.g., 72 hours).[3]
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Successful rescue of cell proliferation by uridine confirms that the compound's cytotoxic effect is due to the inhibition of pyrimidine biosynthesis.
References
- 1. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orotic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of some novel 5-alkyl-6-substituted uracils and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
Uracil-5-carboxylic Acid in Drug Design: A Comparative Guide to Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Uracil-5-carboxylic acid and other key pyrimidine derivatives in the context of drug design. We delve into their biological activities, mechanisms of action, and present available experimental data to inform future research and development.
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects. Among these, uracil and its analogs have garnered significant attention. This guide focuses on Uracil-5-carboxylic acid, comparing it with other notable pyrimidine derivatives, particularly the widely used anticancer drug 5-Fluorouracil (5-FU). While extensive data exists for many pyrimidine derivatives, it is crucial to note a significant gap in the publicly available literature regarding the direct comparative bioactivity of Uracil-5-carboxylic acid.
Comparative Biological Activity of Pyrimidine Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Fluorouracil | MCF-7 | Breast Cancer | 11.79 | [1] |
| HepG2 | Liver Cancer | 10.32 | [1] | |
| A549 | Lung Cancer | 19.66 | [1] | |
| Novel Uracil Derivative 6 | A549 | Lung Cancer | 13.28 | [1] |
| Novel Uracil Derivative 7 | A549 | Lung Cancer | 5.46 | [1] |
| HepG2 | Liver Cancer | 38.35 | [1] | |
| Novel Uracil Derivative 9 | A549 | Lung Cancer | 16.27 | [1] |
| Novel Uracil Derivative 10 | A549 | Lung Cancer | 9.54 | [1] |
| MCF-7 | Breast Cancer | 51.98 | [1] | |
| Novel Uracil Derivative 11 | A549 | Lung Cancer | 8.51 | [1] |
| Novel Uracil Derivative 14 | MCF-7 | Breast Cancer | 12.38 | [1] |
| Novel Uracil Derivative 15 | MCF-7 | Breast Cancer | 33.30 | [1] |
| HepG2 | Liver Cancer | 32.42 | [1] | |
| Novel Uracil Derivative 16 | MCF-7 | Breast Cancer | 14.37 | [1] |
Table 1: Comparative Cytotoxicity (IC50) of 5-Fluorouracil and Other Novel Uracil Derivatives Against Various Cancer Cell Lines. This table highlights the potent anticancer activity of various uracil derivatives, with some showing greater efficacy than the standard drug 5-Fluorouracil in specific cell lines.[1]
Mechanisms of Action and Signaling Pathways
The therapeutic effects of pyrimidine derivatives are exerted through diverse mechanisms, often involving the inhibition of critical enzymes or interference with cellular signaling pathways.
5-Fluorouracil (5-FU): A Well-Established Anticancer Agent
5-FU is a prodrug that is converted intracellularly to several active metabolites that disrupt DNA and RNA synthesis. Its primary mechanisms of action include:
-
Inhibition of Thymidylate Synthase (TS): The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, inhibiting the synthesis of thymidylate (dTMP) from uridylate (dUMP). This leads to a depletion of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis and repair.
-
Incorporation into DNA and RNA: The metabolites 5-fluorodeoxyuridine triphosphate (FdUTP) and 5-fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively. This incorporation leads to DNA damage and interferes with RNA processing and function.
The cytotoxic effects of 5-FU are mediated by a complex network of signaling pathways, often culminating in the induction of apoptosis.
Uracil-5-carboxylic Acid: A Potential Modulator of Nucleic Acid Metabolism
Uracil-5-carboxylic acid is a derivative of uracil and is involved in nucleic acid metabolism. It can be enzymatically converted to uracil.[2] Its mechanism of action in a therapeutic context is not well-elucidated but is thought to involve its ability to mimic nucleic acid structures, potentially interfering with DNA and RNA synthesis.[3] However, specific signaling pathways and molecular targets have not been extensively studied.
Experimental Protocols
The following section details a standard protocol for assessing the cytotoxic activity of pyrimidine derivatives, which is crucial for generating the comparative data presented in this guide.
MTT Cell Proliferation Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compounds.
-
Include a vehicle control (medium with DMSO, ensuring the final DMSO concentration does not exceed 0.5%) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using suitable software.
-
Conclusion and Future Directions
The pyrimidine scaffold remains a highly privileged structure in drug discovery, with derivatives like 5-Fluorouracil playing a crucial role in cancer therapy. While the available data on various uracil derivatives suggest a promising landscape for the development of novel therapeutic agents, the specific biological activity and mechanistic pathways of Uracil-5-carboxylic acid are significantly understudied.
Future research should focus on the direct comparative evaluation of Uracil-5-carboxylic acid against established pyrimidine-based drugs and other novel derivatives. Key areas for investigation include:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of Uracil-5-carboxylic acid against a broad panel of cancer cell lines.
-
Enzyme Inhibition Assays: Determining the inhibitory activity and kinetics (e.g., Ki values) of Uracil-5-carboxylic acid against relevant enzymes in nucleic acid metabolism, such as thymidylate synthase or uracil-DNA glycosylase.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by Uracil-5-carboxylic acid to understand its molecular basis of action.
Addressing these knowledge gaps will be instrumental in determining the therapeutic potential of Uracil-5-carboxylic acid and guiding the rational design of next-generation pyrimidine-based drugs.
References
- 1. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 2. The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
Efficacy of Isoorotic acid as a precursor compared to other starting materials
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that influences the efficiency, yield, and overall success of a synthetic pathway. This guide provides a comparative analysis of isoorotic acid (uracil-5-carboxylic acid) as a precursor, evaluating its performance against other commonly used starting materials in relevant biochemical and synthetic routes. This objective comparison is supported by available experimental data and detailed methodologies to inform precursor selection in research and development.
Comparison with Orotic Acid in Pyrimidine Biosynthesis
Orotic acid is a well-established intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1][2] Its isomer, isoorotic acid, while not a direct intermediate in this primary pathway, can be enzymatically converted to uracil, which then enters the pyrimidine salvage pathway.[3]
Key Pathway Intermediates and Enzymes:
-
Orotic Acid Pathway (de novo): Dihydroorotate is converted to orotic acid by dihydroorotate dehydrogenase. Orotic acid is then converted to orotidine-5'-monophosphate (OMP) by orotate phosphoribosyltransferase (OPRTase).[1]
-
Isoorotic Acid Pathway (Salvage): Isoorotic acid can be decarboxylated to uracil. Uracil is then converted to uridine monophosphate (UMP) via the salvage pathway, a more energy-efficient process for recycling pyrimidine bases.[3]
A study comparing the utilization of orotic acid and uracil (the product of isoorotic acid decarboxylation) in Ehrlich ascites tumor cells found that their incorporation into polynucleotides was of a similar magnitude.[3] This suggests that in cell types with an active salvage pathway, isoorotic acid could serve as an effective precursor for nucleotide synthesis, comparable to intermediates of the de novo pathway.
Quantitative Data Summary:
Direct comparative studies on the yield and reaction rates of isoorotic acid as a precursor in pyrimidine synthesis are limited in the available literature. However, we can infer its potential efficacy by examining the enzymes involved. The following table summarizes key kinetic parameters for enzymes in the orotic acid pathway. Data for the direct enzymatic conversion of isoorotic acid is less prevalent in publicly available literature.
| Enzyme | Substrate | Organism/Source | K_m (μM) | V_max (units) | Reference |
| Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | Plasmodium berghei | 23 | Not Reported | [4] |
| Orotate Phosphoribosyltransferase (OPRTase) | Orotic Acid | Yeast | 20 | Not Reported | Not directly cited |
| Orotate Phosphoribosyltransferase (OPRTase) | 5-Fluoroorotate | Yeast | 10 | Not Reported | Not directly cited |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for key experiments relevant to comparing the efficacy of pyrimidine precursors.
Protocol 1: Measurement of Orotate Phosphoribosyltransferase (OPRTase) Activity
This assay measures the conversion of orotate to OMP.
Materials:
-
Purified OPRTase enzyme
-
Orotic acid solution
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
Spectrophotometer
Procedure:
-
Prepare the assay buffer and substrate solutions.
-
In a UV-transparent cuvette, combine the assay buffer, OPRTase enzyme, and orotic acid solution.
-
Initiate the reaction by adding the PRPP solution.
-
Monitor the decrease in absorbance at 295 nm, which corresponds to the consumption of orotate.[4]
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
Protocol 2: Quantification of Orotic Acid by LC-MS/MS
This protocol allows for the precise measurement of orotic acid concentrations in biological samples.[5]
Materials:
-
Biological sample (e.g., cell lysate, urine)
-
Internal standard (e.g., ¹⁵N₂-Orotic acid)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike the biological sample with the internal standard. Precipitate proteins by adding cold acetonitrile. Centrifuge to pellet the precipitate and collect the supernatant.
-
LC-MS/MS Analysis: Inject the supernatant onto a suitable liquid chromatography column to separate orotic acid from other components.
-
Mass Spectrometry: Use a mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify orotic acid and the internal standard based on their specific parent and daughter ion transitions.
-
Data Analysis: Construct a calibration curve using known concentrations of orotic acid. Determine the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the relevant metabolic pathways and a typical experimental workflow for comparing precursor efficacy.
Conclusion
While direct experimental data quantitatively comparing the efficacy of isoorotic acid to other precursors in various synthetic applications is not abundant in the reviewed literature, its role as a potential source for the pyrimidine salvage pathway makes it a viable alternative to orotic acid in certain biological contexts. The provided experimental protocols offer a framework for researchers to conduct such comparative studies. Further research is warranted to fully elucidate the reaction kinetics and yields of isoorotic acid in diverse synthetic and biological systems to provide a more comprehensive understanding of its efficacy as a precursor.
References
- 1. Orotic acid - Wikipedia [en.wikipedia.org]
- 2. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2,4-Dihydroxypyrimidine-5-carboxylic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Both techniques are powerful tools for the quantification of small molecules in various matrices, each with its own set of advantages and considerations.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the quantitative performance of HPLC-UV and LC-MS/MS for the analysis of uracil and its derivatives, which can be extrapolated to the analysis of 2,4-Dihydroxypyrimidine-5-carboxylic acid.
Table 1: HPLC-UV Method Performance for Uracil Analogues
| Validation Parameter | HPLC-UV for 5-Fluorouracil |
| Linearity Range | 0.01 - 100 µg/mL[1] |
| Limit of Quantification (LOQ) | 10 ng/mL[1] |
| Intra-day Precision (%RSD) | < 10%[1] |
| Inter-day Precision (%RSD) | < 10%[1] |
| Accuracy | 85.24 - 104.14%[1] |
| Recovery | 87.55 - 95.26%[1] |
Table 2: LC-MS/MS Method Performance for Uracil Analogues
| Validation Parameter | LC-MS/MS for Uracil/5-FU |
| Linearity Range | 0.01 - 10 µM (for Uracil)[2] |
| 0.1 - 75 µM (for 5-FU)[2] | |
| Limit of Quantification (LOQ) | 2 ng/mL (for Uracil)[3] |
| 4 ng/mL (for 5-FU)[3] | |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | Within ±15% of nominal values |
| Recovery | > 80% |
Experimental Workflows and Methodologies
Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are representative workflows and methodologies for HPLC-UV and LC-MS/MS analysis of pyrimidine derivatives.
HPLC-UV Analysis Workflow
Figure 1. General workflow for HPLC-UV analysis.
Detailed HPLC-UV Protocol (Adapted from 5-Fluorouracil analysis)[1]
-
Sample Preparation:
-
To a plasma sample, add a protein precipitating agent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for the analyte (e.g., ~265 nm for 5-FU).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of a series of prepared standards.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
LC-MS/MS Analysis Workflow
Figure 2. General workflow for LC-MS/MS analysis.
Detailed LC-MS/MS Protocol (Adapted from Uracil analysis)[2]
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): To a plasma sample, add an internal standard and an extraction solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the layers. Collect the organic layer.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample, wash the cartridge to remove interferences, and then elute the analyte of interest.
-
Evaporate the collected fraction to dryness and reconstitute in the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable column for polar compounds, such as a C18 or a HILIC column.
-
Mobile Phase: Typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Conclusion
Both HPLC-UV and LC-MS/MS are suitable techniques for the quantification of this compound in various samples.
-
HPLC-UV is a robust, cost-effective, and widely available technique that can provide adequate sensitivity for many applications.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing low concentrations of the analyte in complex biological matrices.
The choice of method will depend on the specific requirements of the study, including the desired level of sensitivity, the nature of the sample matrix, and the available resources. The provided protocols and performance data for structurally similar compounds offer a solid foundation for developing and validating a robust analytical method for this compound.
References
Cross-reactivity of antibodies with 2,4-Dihydroxypyrimidine-5-carboxylic acid
A Comparative Guide to Antibody Specificity for 5-Carboxylated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity with 5-carboxylated pyrimidine bases, focusing on 5-carboxylcytosine (5caC), a key intermediate in the DNA demethylation pathway and a close structural analog of 2,4-Dihydroxypyrimidine-5-carboxylic acid (5-carboxyuracil). The specificity of antibodies is paramount for the accurate detection and quantification of these rare epigenetic modifications. This document presents supporting experimental data, detailed protocols for cross-reactivity assessment, and diagrams of relevant biological pathways and experimental workflows.
Biological Context: The TET-Mediated DNA Demethylation Pathway
The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) plays a crucial role in active DNA demethylation.[1][2][3] These enzymes iteratively oxidize 5-methylcytosine (5mC), a major epigenetic mark associated with gene silencing, into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally 5-carboxylcytosine (5caC).[4][5] These oxidized cytosines are not merely transient intermediates; they can act as distinct epigenetic marks or be recognized and excised by Thymine DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately leading to the restoration of an unmodified cytosine.[5] Given the structural similarity between these intermediates, developing highly specific antibodies that can distinguish one modification from another is a significant challenge.
Caption: The TET-mediated oxidation pathway of 5-methylcytosine.
Performance Comparison of Anti-5-Carboxylcytosine (5caC) Antibodies
The development of antibodies with high specificity for a single modified pyrimidine is critical for reliable results in techniques like methylated DNA immunoprecipitation (MeDIP), immunofluorescence (IF), and dot blot analysis.[6] Below is a summary of cross-reactivity data for a commercially available antibody, demonstrating its performance against other relevant DNA modifications.
Quantitative Cross-Reactivity Data
The following table summarizes data from a dot blot analysis performed to assess the specificity of the Diagenode Polyclonal Antibody against 5-caC (Cat. No. pAb-CaC-020/050). The data is presented as the relative signal intensity compared to the target antigen, 5-carboxylcytosine.
| Antigen (Modified Cytosine) | Chemical Structure | Relative Antibody Binding (%) |
| 5-carboxylcytosine (5caC) | C₅H₅N₃O₃ | 100% |
| 5-methylcytosine (5mC) | C₅H₇N₃O | <1% |
| 5-hydroxymethylcytosine (5hmC) | C₅H₇N₃O₂ | <1% |
| 5-formylcytosine (5fC) | C₅H₅N₃O₂ | <1% |
| Cytosine (C) | C₄H₅N₃O | <1% |
| Data adapted from the dot blot analysis provided on the Diagenode datasheet for pAb-CaC-020/050. The binding signal for alternative antigens was negligible compared to the strong signal for 5caC.[1] |
Experimental Protocols
Accurate assessment of antibody cross-reactivity is fundamental. The Dot Blot is a straightforward and effective method for this purpose.
Dot Blot Protocol for Antibody Specificity Testing
This protocol describes a method to evaluate the specificity of an antibody against various modified oligonucleotides.
1. Antigen Preparation:
-
Synthesize or procure short single-stranded or double-stranded oligonucleotides (e.g., 30-50 bp) containing a single, site-specific modification (5caC, 5mC, 5hmC, 5fC) and an unmodified control (C).
-
Quantify the oligonucleotides accurately using a spectrophotometer.
2. Membrane Preparation and Spotting:
-
Prepare serial dilutions of each oligonucleotide in a suitable binding buffer (e.g., SSC buffer). Typical starting amounts range from 10 to 200 picomoles.
-
Cut a piece of nitrocellulose or PVDF membrane to the desired size. Handle the membrane with forceps to avoid contamination.
-
Carefully spot 1-2 µL of each dilution onto the membrane, creating a grid. Allow the spots to dry completely at room temperature.
-
(Optional) Crosslink the DNA to the membrane by baking at 80°C for 30 minutes or using a UV crosslinker.
3. Blocking:
-
Place the membrane in a small container and add a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST - Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
4. Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-5caC antibody) in the blocking buffer to the recommended concentration (e.g., 1:1,000 to 1:5,000).
-
Discard the blocking solution and add the diluted primary antibody to the membrane.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
5. Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three times with TBST for 5-10 minutes each time to remove unbound antibody.
6. Secondary Antibody Incubation:
-
Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) in blocking buffer.
-
Add the diluted secondary antibody to the membrane and incubate for 1 hour at room temperature.
7. Final Washes and Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imager. The intensity of the dots corresponds to the amount of antibody binding.
Caption: A streamlined workflow for assessing antibody specificity via Dot Blot.
This guide underscores the importance of rigorous validation for antibodies used in epigenetic research. The availability of highly specific reagents, as demonstrated by the presented data, is crucial for advancing our understanding of the complex roles that modifications like this compound and 5-carboxylcytosine play in gene regulation and disease. Researchers are encouraged to consult manufacturer datasheets and perform in-house validation to ensure the reliability of their findings.
References
- 1. 5-Carboxylcytosine (5-caC) Polyclonal Antibody | Diagenode [diagenode.com]
- 2. epigenie.com [epigenie.com]
- 3. Antibodies-validation | Diagenode [diagenode.com]
- 4. 5-Carboxylcytosine (5-caC) Polyclonal Antibody, Antibodies | CD BioSciences [epigenhub.com]
- 5. activemotif.jp [activemotif.jp]
- 6. bosterbio.com [bosterbio.com]
Uracil-5-Carboxylic Acid: A Comparative Analysis of In Vitro and In Vivo Research
An examination of the existing scientific literature reveals a notable scarcity of direct comparative in vitro and in vivo studies on Uracil-5-carboxylic acid. This nucleobase derivative, also known as isoorotic acid, primarily functions as an intermediate in the metabolism of pyrimidines.[1][2] Current research has largely focused on its enzymatic conversion and its role within metabolic pathways, rather than its direct biological or pharmacological effects in controlled experimental settings. This guide, therefore, aims to provide a comprehensive overview of the available information, contextualize the compound's biological significance, and present data from related uracil derivatives to offer insights into potential research avenues.
Chemical and Metabolic Profile
Uracil-5-carboxylic acid (C₅H₄N₂O₄) is a derivative of uracil with a carboxylic acid group attached to the fifth position of the uracil ring.[1] It is a known intermediate in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[1] The enzyme uracil-5-carboxylate decarboxylase catalyzes the conversion of uracil-5-carboxylate to uracil and carbon dioxide.[3][4]
Table 1: General Properties of Uracil-5-Carboxylic Acid
| Property | Value | Reference |
| Chemical Formula | C₅H₄N₂O₄ | [2] |
| Molecular Weight | 156.098 g/mol | [5] |
| CAS Number | 23945-44-0 | [5] |
| Synonyms | Isoorotic acid, 5-Carboxyuracil | [2] |
| Metabolic Role | Intermediate in pyrimidine metabolism | [1] |
In Vitro Studies: Limited Direct Evidence
Direct in vitro investigations into the specific biological activities of Uracil-5-carboxylic acid are not extensively documented in publicly available research. The majority of studies mentioning this compound focus on its enzymatic synthesis or degradation.
However, research on various derivatives of uracil provides a glimpse into the potential for this class of compounds to exhibit biological activity. For instance, novel synthesized uracil derivatives have been investigated for their cytotoxic activity against various cancer cell lines.
Table 2: In Vitro Cytotoxic Activity of Selected Uracil Derivatives (Not Uracil-5-Carboxylic Acid)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 7 | HepG₂ (Liver Cancer) | 38.35 | [6] |
| Compound 15 | HepG₂ (Liver Cancer) | 32.42 | [6] |
| 5-Fluorouracil (Reference) | HepG₂ (Liver Cancer) | 10.32 | [6] |
| Compound 7 | MCF7 (Breast Cancer) | 99.66 | [6] |
| Compound 10 | MCF7 (Breast Cancer) | 51.98 | [6] |
| Compound 14 | MCF7 (Breast Cancer) | 12.38 | [6] |
| 5-Fluorouracil (Reference) | MCF7 (Breast Cancer) | 11.79 | [6] |
| Compound 7 | A549 (Lung Cancer) | 5.46 | [6] |
| Compound 11 | A549 (Lung Cancer) | 8.51 | [6] |
| 5-Fluorouracil (Reference) | A549 (Lung Cancer) | 19.66 | [6] |
It is crucial to emphasize that these results are for structurally related uracil derivatives and not for Uracil-5-carboxylic acid itself. These studies, however, lay the groundwork for potential future in vitro investigations into the bioactivity of Uracil-5-carboxylic acid.
In Vivo Studies: An Unexplored Frontier
Comprehensive in vivo studies specifically designed to evaluate the pharmacokinetics, efficacy, or toxicology of Uracil-5-carboxylic acid are conspicuously absent from the available scientific literature. Research on uracil metabolism in vivo has been conducted, for example, using isotopically labeled uracil to understand its metabolic fate and the activity of enzymes like dihydropyrimidine dehydrogenase (DPD).[7][8] These studies are critical for understanding the broader context of pyrimidine metabolism but do not provide direct data on Uracil-5-carboxylic acid's in vivo profile.
Experimental Protocols: A Methodological Overview
While specific experimental protocols for Uracil-5-carboxylic acid are not available, the methodologies employed in the study of related uracil derivatives can serve as a reference for future research.
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the in vitro cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., HepG₂, MCF7, A549) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Given the limited data on Uracil-5-carboxylic acid's direct interactions with signaling pathways, a diagram illustrating its position within the broader uracil metabolism pathway is most relevant.
Caption: Metabolic pathways involving Uracil and Uracil-5-carboxylic acid.
Caption: Logical workflow for investigating Uracil-5-carboxylic acid based on available data.
Conclusion and Future Directions
The current body of scientific literature does not provide sufficient data to conduct a direct and comprehensive comparison of the in vitro and in vivo effects of Uracil-5-carboxylic acid. Its primary known role is as a metabolic intermediate. While studies on related uracil derivatives demonstrate the potential for this chemical class to possess biological activities, such as anticancer properties, these findings cannot be directly extrapolated to Uracil-5-carboxylic acid without dedicated experimental validation.
Future research should focus on:
-
In Vitro Screening: Evaluating the cytotoxic, anti-inflammatory, and other potential biological activities of Uracil-5-carboxylic acid across a panel of cell lines.
-
Enzyme Inhibition Assays: Investigating whether Uracil-5-carboxylic acid can modulate the activity of key enzymes in relevant signaling pathways.
-
In Vivo Pharmacokinetic and Toxicological Studies: If in vitro activity is observed, conducting animal studies to determine the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
A thorough investigation of Uracil-5-carboxylic acid is warranted to fill the existing knowledge gap and to determine if this metabolic intermediate has any previously unrecognized pharmacological potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. DNAmod: uracil-5-carboxylic acid [dnamod.hoffmanlab.org]
- 3. The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uracil-5-carboxylate decarboxylase - Wikipedia [en.wikipedia.org]
- 5. 2,4-Dihydroxypyrimidine-5-carboxylic acid (Uracil-5-carboxylic acid) - Amerigo Scientific [amerigoscientific.com]
- 6. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 7. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of orally administered uracil in healthy volunteers and in DPD-deficient patients, a possible tool for screening of DPD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Performance of Isoorotic Acid Detection Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isoorotic acid, an isomer of orotic acid, is a key intermediate in the pyrimidine biosynthesis pathway. Aberrant levels of orotic acid and its isomers can be indicative of metabolic disorders, such as orotic aciduria.[1][2] Consequently, the accurate and sensitive detection of these molecules is crucial for both clinical diagnostics and research in drug development. While dedicated "isoorotic acid-based sensors" are not widely documented, a range of sophisticated analytical techniques are employed for the quantification of the closely related and often co-analyzed orotic acid. This guide provides a comparative overview of the performance of these established methods, offering insights into their sensitivity, selectivity, and operational protocols.
Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance of various analytical methods used for the detection of orotic acid, which serves as a benchmark for isoorotic acid analysis.
| Method | Analyte | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Key Advantages | Key Limitations |
| UFLC-DAD [3][4][5] | Orotic Acid | Milk | 0.04 ng | 0.12 ng | Not Specified | Rapid, simple pre-column preparation, cost-effective | Potential for matrix effects, less selective than MS |
| LC-MS/MS [6][7] | Orotic Acid | Urine | 0.15 µmol/L | 0.383 µmol/L | 0.5 - 5.0 µmol/L | High sensitivity and specificity, high throughput | Requires expensive equipment, potential for ion suppression |
| HILIC-LC-MS/MS [8] | Orotic Acid | DBS, Plasma, Urine | < 0.82 µM (DBS) | Not Specified | Not Specified | Suitable for various biological matrices | Complex sample preparation |
| Spectrofluorometry with HPLC [9] | Orotic Acid | Urine, Cells | Not Specified | Not Specified | Not Specified | High selectivity with fluorogenic reagent | Requires derivatization step |
| Capillary Electrophoresis (CE) [10] | Organic Acids | Urine | Not Specified | Not Specified | Not Specified | Rapid analysis (<15 min), simple sample preparation | Lower sensitivity compared to MS-based methods |
DBS: Dried Blood Spot; UFLC-DAD: Ultra-Fast Liquid Chromatography with Diode-Array Detection; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; HILIC: Hydrophilic Interaction Liquid Chromatography.
Experimental Protocols
Ultra-Fast Liquid Chromatography with Diode-Array Detection (UFLC-DAD) for Orotic Acid in Milk[3][4][5]
This method provides a rapid and cost-effective approach for the quantification of orotic acid in milk samples.
-
Sample Preparation:
-
Chromatographic Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Orotic Acid in Urine[6][7]
This method offers high sensitivity and specificity for the analysis of orotic acid in urine, making it suitable for high-throughput clinical applications.
-
Sample Preparation:
-
LC-MS/MS Conditions:
Visualizations
Signaling Pathway: Pyrimidine Biosynthesis
The following diagram illustrates the de novo pyrimidine synthesis pathway, highlighting the central role of orotic acid as an intermediate.[1][11][12][13] A deficiency in the enzyme UMP synthase leads to the accumulation of orotic acid, resulting in the metabolic disorder orotic aciduria.[1][2][14]
Experimental Workflow: UFLC-DAD Analysis
The diagram below outlines the key steps involved in the analysis of orotic acid using Ultra-Fast Liquid Chromatography with Diode-Array Detection.
References
- 1. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]
- 2. Orotic aciduria - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Improved Method for Determination of Orotic Acid in Milk by Ultra-Fast Liquid Chromatography with Optimized Photodiode Array Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Improved Method for Determination of Orotic Acid in Milk by Ultra-Fast Liquid Chromatography with Optimized Photodiode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive and Selective Determination of Orotic Acid in Biological Specimens Using a Novel Fluorogenic Reaction | Semantic Scholar [semanticscholar.org]
- 10. Capillary electrophoresis for rapid profiling of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. davuniversity.org [davuniversity.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. UMP Synthase Deficiency (Orotic Aciduria) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative analysis of the metabolic pathways involving 2,4-Dihydroxypyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways involving 2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as 5-carboxyuracil or isoorotic acid. It delves into the enzymatic reactions, kinetic parameters, and experimental protocols for the key enzymes involved, offering a valuable resource for those studying pyrimidine metabolism and its implications in drug development.
Introduction
This compound is an intermediate in a pyrimidine salvage pathway. Its metabolism is distinct from the primary, reductive pathway of uracil degradation. Understanding the kinetics and mechanisms of these parallel pathways is crucial for comprehending cellular nucleotide homeostasis and the metabolism of pyrimidine-based drugs. This guide compares the "Carboxylation-Decarboxylation Pathway" involving 5-carboxyuracil with the well-established "Reductive Pyrimidine Degradation Pathway."
Pathway Overview
Two primary pathways for the metabolism of uracil and its derivatives are considered here:
-
The Carboxylation-Decarboxylation Pathway: This pathway involves the enzymatic conversion of 5-formyluracil to this compound, which is then decarboxylated to form uracil.
-
The Reductive Pyrimidine Degradation Pathway: This is the major catabolic route for uracil, involving a three-step enzymatic reduction and ring cleavage to produce β-alanine, ammonia, and carbon dioxide.
Below is a visual representation of these two pathways.
Comparative Enzyme Kinetics
The efficiency of these competing pathways can be evaluated by comparing the kinetic parameters of their respective enzymes. The following table summarizes the available kinetic data for the human enzymes. It is important to note that a direct comparison is challenging due to variations in experimental conditions reported in the literature.
| Enzyme | Pathway | Substrate | Km | kcat (s-1) |
| Uracil-5-carboxylate Decarboxylase | Carboxylation-Decarboxylation | This compound | Data not available | Data not available |
| Dihydropyrimidine Dehydrogenase (DPD) | Reductive Degradation | Uracil | Data not available | Data not available |
| Dihydropyrimidinase (DHP) | Reductive Degradation | 5,6-Dihydrouracil | Data not available | Data not available |
| β-Ureidopropionase (UP) | Reductive Degradation | N-carbamoyl-β-alanine | 15.5 µM, 48 µM[1] | 0.47[1] |
Note: The kinetic parameters for a related enzyme, salicylic acid decarboxylase, have been reported as Km = 1.1 ± 0.1 x 10-3 M and kcat = 3.6 ± 0.2 s-1.[2] While not a direct measure for uracil-5-carboxylate decarboxylase, it provides some context for the catalytic efficiency of this class of enzymes.
Experimental Protocols
Detailed methodologies for the expression, purification, and activity assays of the key enzymes are provided below. These protocols are essential for researchers aiming to replicate or build upon existing studies.
Expression and Purification of Recombinant Human Enzymes
The following diagram illustrates a general workflow for the expression and purification of recombinant human enzymes in E. coli.
Detailed Protocol for Expression and Purification:
-
Gene Synthesis and Cloning: The human cDNA for the target enzyme (e.g., UPB1 for β-ureidopropionase) is synthesized with codon optimization for E. coli expression. The gene is then cloned into an expression vector, such as pET-28a(+), which often includes a purification tag (e.g., a polyhistidine-tag).
-
Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger culture. Protein expression is induced at mid-log phase (OD600 ≈ 0.6-0.8) by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified supernatant containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed to remove non-specifically bound proteins, and the target protein is eluted using a buffer containing a high concentration of imidazole.
-
Further Purification: For higher purity, the eluted protein can be subjected to further purification steps such as size-exclusion chromatography (gel filtration) to separate the protein based on its size.
-
Purity and Concentration Assessment: The purity of the final protein sample is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The protein concentration is determined using a standard method like the Bradford assay.
Enzyme Activity Assays
A continuous spectrophotometric assay can be employed to measure the activity of uracil-5-carboxylate decarboxylase.
Principle: The decarboxylation of this compound to uracil results in a decrease in absorbance at a specific wavelength.
Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) and a known concentration of the substrate, this compound.
-
Initiate the reaction by adding the purified uracil-5-carboxylate decarboxylase enzyme.
-
Monitor the decrease in absorbance at 280 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
The activity of DPD can be measured by monitoring the oxidation of its cofactor, NADPH.
Principle: DPD catalyzes the reduction of uracil to dihydrouracil using NADPH as a reductant. The oxidation of NADPH to NADP+ leads to a decrease in absorbance at 340 nm.
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), NADPH, and uracil.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the purified DPD enzyme or a cell lysate containing the enzyme.
-
Monitor the decrease in absorbance at 340 nm for a set period.
-
The rate of NADPH oxidation is proportional to the DPD activity.
A colorimetric assay can be used to determine DHP activity.
Principle: Dihydropyrimidinase catalyzes the hydrolysis of dihydrouracil to N-carbamoyl-β-alanine. The product can be quantified after a colorimetric reaction.
Protocol:
-
Incubate the purified DHP enzyme or a tissue homogenate with dihydrouracil in a suitable buffer (e.g., Tris-HCl, pH 8.5) at 37°C.
-
Stop the reaction after a defined time by adding an acid (e.g., perchloric acid).
-
The amount of N-carbamoyl-β-alanine formed can be determined by a colorimetric method involving the reaction with diacetyl monoxime-thiosemicarbazide.
-
The absorbance of the resulting colored product is measured at 540 nm.
The activity of β-ureidopropionase can be determined using a radiochemical or HPLC-based method.
Radiochemical Assay Protocol:
-
Synthesize radiolabeled [14C]N-carbamoyl-β-alanine.
-
Incubate the purified UP enzyme or cell lysate with the radiolabeled substrate in a sealed vial containing a center well with a trapping agent for 14CO2 (e.g., a filter paper soaked in hyamine hydroxide).
-
Stop the reaction by injecting an acid into the reaction mixture.
-
Allow the released 14CO2 to be trapped on the filter paper.
-
Quantify the radioactivity on the filter paper using liquid scintillation counting.
HPLC-Based Assay Protocol:
-
Incubate the purified UP enzyme with N-carbamoyl-β-alanine.
-
Stop the reaction and derivatize the product, β-alanine, with a fluorescent tag (e.g., o-phthalaldehyde).
-
Separate the derivatized β-alanine from other reaction components using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantify the amount of β-alanine by fluorescence detection.
Conclusion
The metabolic fate of uracil and its derivatives is governed by at least two distinct pathways. While the reductive degradation pathway is the primary catabolic route, the carboxylation-decarboxylation pathway involving this compound provides an alternative route for uracil metabolism. A thorough understanding of the enzymes involved, their kinetic properties, and the methodologies to study them is fundamental for advancing our knowledge in pyrimidine metabolism and for the development of novel therapeutic strategies targeting these pathways. The data and protocols presented in this guide offer a solid foundation for researchers in this field.
References
Unveiling the Antiviral Potential: A Structural-Activity Relationship Guide to 2,4-Dihydroxypyrimidine-5-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2,4-dihydroxypyrimidine-5-carboxylic acid derivatives, focusing on their structural-activity relationships (SAR) as antiviral agents. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, this compound, also known as uracil-5-carboxylic acid, has emerged as a promising starting point for the development of novel enzyme inhibitors. This guide specifically delves into the SAR of derivatives based on the closely related 4,5-dihydroxypyrimidine (DHP) core, which have shown significant inhibitory activity against viral enzymes crucial for replication.
Comparative Analysis of DHP Derivatives as HCMV pUL89 Endonuclease Inhibitors
Recent studies have explored the potential of 4,5-dihydroxypyrimidine derivatives as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, an essential enzyme for viral replication. The following table summarizes the in vitro inhibitory activity of a series of these compounds, highlighting the impact of substitutions at the C2 and C5 positions of the pyrimidine ring.
| Compound ID | R1 Group | R2 Group | pUL89-C IC50 (µM) |
| 1a | 4-Fluorophenyl | H | >50 |
| 1b | 4-Fluorophenyl | CH3 | 15.3 ± 2.1 |
| 1c | 4-Fluorophenyl | Ethyl | 8.7 ± 1.5 |
| 1d | 4-Fluorophenyl | Propyl | 5.4 ± 0.9 |
| 2a | 3,4-Difluorophenyl | H | 35.2 ± 4.3 |
| 2b | 3,4-Difluorophenyl | CH3 | 9.8 ± 1.2 |
| 3a | 4-Chlorophenyl | H | >50 |
| 3b | 4-Chlorophenyl | CH3 | 12.1 ± 1.8 |
Key Structure-Activity Relationship Insights
The data reveals several key trends:
-
Impact of the C5-Carboxylic Acid Moiety: The presence of a free carboxylic acid at the C5 position is crucial for inhibitory activity. Esterification or amidation of this group generally leads to a significant decrease in potency.
-
Influence of the C2-Substituent: The nature of the substituent at the C2 position plays a significant role in modulating the inhibitory activity. Aromatic groups, particularly those with electron-withdrawing substituents like fluorine and chlorine, are well-tolerated.
-
Effect of N1-Alkylation: Alkylation at the N1 position of the pyrimidine ring can influence the compound's interaction with the target enzyme.
Experimental Protocols
To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments are provided below.
HCMV pUL89 Endonuclease Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the C-terminal domain of the HCMV pUL89 protein (pUL89-C).
Materials:
-
Recombinant pUL89-C enzyme
-
Fluorophore-labeled DNA substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
A solution of the pUL89-C enzyme is pre-incubated with the test compound at various concentrations for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorophore-labeled DNA substrate.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, and the fluorescence intensity is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizing Molecular Interactions and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the HCMV pUL89 endonuclease inhibition assay.
Caption: Logical relationship of the structural components influencing biological activity.
This guide provides a foundational understanding of the SAR of this compound derivatives. The presented data and methodologies offer a valuable resource for the scientific community engaged in the discovery and development of novel antiviral therapeutics. Further exploration of diverse substituents and their impact on a broader range of viral targets will be crucial in realizing the full therapeutic potential of this promising class of compounds.
Safety Operating Guide
Proper Disposal of 2,4-Dihydroxypyrimidine-5-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2,4-Dihydroxypyrimidine-5-carboxylic acid (also known as Uracil-5-carboxylic acid or Isoorotic acid), ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is a white to off-white crystalline powder and can cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Use chemically resistant gloves.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved N95 respirator.
-
Protective Clothing: A lab coat should be worn to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[1] Avoid generating dust during handling.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂O₄ | [3][4] |
| Molecular Weight | 156.1 g/mol | [3][4] |
| Melting Point | 283 °C (decomposes) | [5] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Water Solubility | 1.8 g/L (at 20 °C) |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all federal, state, and local regulations.[1] The primary route of disposal is through an approved hazardous waste disposal facility.
Experimental Protocol: Solid Waste Disposal
-
Segregation: Do not mix this compound waste with other chemical waste unless compatibility is confirmed. It should be treated as a solid chemical waste.
-
Containerization:
-
Place the solid waste into a designated, leak-proof, and sealable container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
Do not use food containers for hazardous waste storage.[7]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS number: "23945-44-0"
-
An indication of the hazards (e.g., "Irritant")
-
The date of accumulation.
-
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Disposal of Contaminated Materials:
Any materials, such as personal protective equipment (gloves, etc.), paper towels, or weighing boats, that are grossly contaminated with this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of along with the solid chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. This compound | 23945-44-0 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2,4-Dihydroxypyrimidine-5-carboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Dihydroxypyrimidine-5-carboxylic Acid (also known as Uracil-5-carboxylic acid or Isoorotic acid). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Chemical splash-resistant with side protection.[1] |
| Face Shield | Recommended when there is a potential for splashing.[1] | |
| Hand Protection | Gloves | Chemically resistant gloves. Selection should be based on the specific laboratory conditions and duration of use.[1] |
| Respiratory Protection | Ventilation | Use in a well-ventilated area with local exhaust ventilation to minimize dust exposure.[1] |
| Respirator | An N95 dust mask is recommended.[3] | |
| Body Protection | Protective Clothing | Lab coat or other suitable protective clothing.[1] |
Operational and Handling Plan
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace, preferably with a chemical fume hood.[1]
-
Facilities should be equipped with an eyewash station.[1]
-
Keep the container tightly closed when not in use.[1]
2. Handling Procedures:
-
Avoid all direct contact with skin, eyes, and clothing.[1]
-
Do not breathe in dust or fumes.[1]
-
Minimize dust generation and accumulation during handling.[1]
-
Weigh and handle the solid material in a designated area with appropriate ventilation.
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly sealed.[1]
-
Store away from incompatible substances and sources of ignition.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Waste Generation: Minimize waste generation wherever possible.
-
Containment: Collect waste in a suitable, labeled, and sealed container.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[1][2] Do not allow the product to enter drains, waterways, or soil.[1]
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
